1-(3-Chloro-2-methylphenyl)quinazolin-4(1H)-one
Description
Properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c1-10-12(16)6-4-8-13(10)18-9-17-15(19)11-5-2-3-7-14(11)18/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTADFVKLFDJKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C=NC(=O)C3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47194881 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Foundational & Exploratory
The Architectural Versatility of N-Substituted Quinazolinones: A Technical Guide to Their Diverse Biological Activities
Foreword: The Quinazolinone Scaffold - A Privileged Structure in Medicinal Chemistry
The quinazolinone core, a fused heterocyclic system of a benzene and a pyrimidine ring, represents a cornerstone in the landscape of medicinal chemistry. Its inherent structural features and amenability to substitution at various positions, particularly the nitrogen atoms, have rendered it a "privileged scaffold." This guide provides an in-depth technical exploration of the diverse biological activities exhibited by N-substituted quinazolinone derivatives. We will delve into the synthetic strategies, mechanisms of action, and structure-activity relationships that underpin their therapeutic potential across a spectrum of diseases, including cancer, microbial infections, and inflammatory disorders. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel therapeutic agents.
The Quinazolinone Core: Structural Isomers and Synthetic Avenues
The fundamental quinazolinone structure can exist in different isomeric forms, with the 4(3H)-quinazolinone being the most extensively studied due to its broad pharmacological profile. The substitution at the N-1 and N-3 positions, as well as at the C-2 position of the pyrimidine ring, profoundly influences the biological activity of the resulting derivatives.
General Synthetic Strategy: A Representative Protocol for 2,3-Disubstituted Quinazolin-4(3H)-ones
A common and versatile method for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones involves a multi-step procedure starting from anthranilic acid.[1] This approach offers the flexibility to introduce a wide variety of substituents at the 2 and 3 positions.
Experimental Protocol: Synthesis of 2,3-Disubstituted 4(3H)-Quinazolinones [1]
-
Step 1: N-Acylation of Anthranilic Acid:
-
To a solution of anthranilic acid (1 equivalent) in a suitable solvent (e.g., pyridine or dioxane), add the desired acyl chloride (1.1 equivalents) dropwise at 0°C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Pour the reaction mixture into ice-cold water and collect the precipitated N-acyl anthranilic acid by filtration. Wash with cold water and dry.
-
-
Step 2: Cyclization to Benzoxazinone:
-
Reflux the N-acyl anthranilic acid (1 equivalent) with an excess of acetic anhydride for 2-3 hours.
-
Remove the excess acetic anhydride under reduced pressure to obtain the crude 2-substituted-4H-3,1-benzoxazin-4-one. This intermediate can be used in the next step without further purification.
-
-
Step 3: Amination to form the Quinazolinone Ring:
-
Dissolve the crude benzoxazinone (1 equivalent) in a suitable solvent like glacial acetic acid or ethanol.
-
Add the desired primary amine (1.1 equivalents) to the solution.
-
Reflux the mixture for 4-8 hours.
-
Cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Collect the solid product by filtration, wash with a small amount of cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol, methanol, or DMF/water) to afford the pure 2,3-disubstituted quinazolin-4(3H)-one.
-
Anticancer Activity: Targeting the Hallmarks of Malignancy
N-substituted quinazolinones have emerged as a prominent class of anticancer agents, targeting various key signaling pathways and cellular processes involved in tumor growth and progression.[2][3]
Mechanism of Action: Inhibition of Key Kinases
A significant number of N-substituted quinazolinone derivatives exert their anticancer effects by inhibiting protein kinases that are often dysregulated in cancer.
The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and migration. Overexpression or mutation of EGFR is a common feature in many cancers. Several N-substituted quinazolinones have been developed as potent EGFR tyrosine kinase inhibitors (TKIs).[4]
Signaling Pathway: EGFR Inhibition by Quinazolinones
Caption: EGFR signaling cascade and its inhibition by N-substituted quinazolinones.
Experimental Protocol: In Vitro EGFR Tyrosine Kinase Inhibition Assay [5][6]
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by EGFR kinase.
-
Materials:
-
Recombinant human EGFR kinase domain.
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ATP.
-
Poly(Glu, Tyr) 4:1 as a substrate.
-
Test compounds (N-substituted quinazolinones) dissolved in DMSO.
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar.
-
384-well plates.
-
Plate reader capable of luminescence detection.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 384-well plate, add the test compound solution, EGFR enzyme, and the substrate/ATP mixture.
-
Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).
-
The PI3K/AKT signaling pathway is another critical regulator of cell growth, proliferation, and survival. Its aberrant activation is frequently observed in various cancers.[7]
Signaling Pathway: PI3K/AKT Inhibition by Quinazolinones
Caption: PI3K/AKT signaling pathway and its inhibition by N-substituted quinazolinones.
Experimental Protocol: Western Blot Analysis of AKT Phosphorylation [3][8]
This protocol determines the effect of N-substituted quinazolinones on the phosphorylation status of AKT, a key downstream effector of PI3K.
-
Cell Culture and Treatment:
-
Culture cancer cells (e.g., MCF-7, HepG2) in appropriate media.
-
Treat the cells with various concentrations of the N-substituted quinazolinone for a specified time.
-
-
Protein Extraction:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-AKT (Ser473) and total AKT overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-AKT signal to the total AKT signal to determine the relative level of AKT phosphorylation.
-
In Vitro Cytotoxicity Evaluation
The MTT assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[9][10]
Experimental Protocol: MTT Assay for Cytotoxicity [9][11][12]
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the N-substituted quinazolinone compounds for 48-72 hours.
-
-
MTT Addition:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected N-substituted quinazolinone derivatives against various cancer cell lines.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Cmpd 4 | 2-phenyl, 3-(4-carboxyphenyl) | Caco-2 | 23.31 ± 0.09 | [7] |
| HepG2 | 53.29 ± 0.25 | [7] | ||
| MCF-7 | 72.22 ± 0.14 | [7] | ||
| Cmpd 9 | 2-phenyl, 3-(3-carboxyphenyl) | Caco-2 | >100 | [7] |
| HepG2 | >100 | [7] | ||
| MCF-7 | >100 | [7] | ||
| 13e | 2-methyl, 3-((4-fluorobenzyl)amino) | SKLU-1 | 9.48 µg/mL | [13] |
| MCF-7 | 20.39 µg/mL | [13] | ||
| HepG-2 | 18.04 µg/mL | [13] | ||
| 45 | 2-((4-((5-((4-bromophenyl)amino)quinazolin-2-yl)oxy)phenyl)methylene)rhodanine | HL-60 | 1.2 | [14] |
| K-562 | 1.5 | [14] | ||
| 5d | 2-((4-(3-(4-chlorophenyl)ureido)ethyl)thio)-3-(4-methoxyphenyl) | HCT-116 | 6.09 | [15] |
| HePG-2 | 2.39 | [15] | ||
| HeLa | 8.94 | [15] | ||
| MCF-7 | 4.81 | [15] | ||
| 5h | 2-((4-(3-(4-methoxyphenyl)ureido)ethyl)thio)-3-(4-methoxyphenyl) | HCT-116 | 5.89 | [15] |
| HePG-2 | 6.74 | [15] | ||
| 5p | 2-((4-(3-(4-chlorophenyl)ureido)ethyl)thio)-3-phenyl | HCT-116 | 8.32 | [15] |
| HePG-2 | 9.72 | [15] | ||
| MCF-7 | 7.99 | [15] |
Antimicrobial Activity: Combating Pathogenic Microorganisms
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. N-substituted quinazolinones have demonstrated promising activity against a range of bacteria and fungi.[11][16][17]
Mechanism of Action
The precise antimicrobial mechanisms of quinazolinones are diverse and can involve the inhibition of essential enzymes, disruption of cell wall synthesis, or interference with nucleic acid replication. For instance, some derivatives have been shown to inhibit bacterial DNA gyrase.[18]
In Vitro Antimicrobial Susceptibility Testing
The antimicrobial activity of N-substituted quinazolinones is typically evaluated by determining the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution Method for MIC Determination [19][20]
-
Preparation of Inoculum:
-
Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.
-
-
Compound Dilution:
-
Perform serial twofold dilutions of the test compounds in a 96-well microtiter plate containing the broth.
-
-
Inoculation:
-
Inoculate each well with the microbial suspension.
-
-
Incubation:
-
Incubate the plates at an appropriate temperature and time for the specific microorganism.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Quantitative Antimicrobial Activity Data
The following table presents the MIC values of selected N-substituted quinazolinone derivatives against various microbial strains.
| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |
| 3m | 2-methyl-3-((thiophen-2-ylmethylene)amino) | S. aureus | 1.95 | [19][21] |
| C. albicans | 3.90 | [19][21] | ||
| A. niger | 3.90 | [19][21] | ||
| R. nigricans | 3.90 | [19][21] | ||
| 3k | 2-methyl-3-((4-nitrobenzylidene)amino) | E. coli | 3.90 | [19] |
| 5a | 2-((1-(furan-2-yl)ethylidene)hydrazinyl)-3-phenyl | E. coli | 2 | [18][22] |
| S. aureus | 4 | [18][22] | ||
| B. subtilis | 4 | [18][22] | ||
| S. typhimurium | 8 | [18][22] | ||
| C. albicans | 2 | [18][22] | ||
| M. phaseolina | 8 | [18][22] | ||
| 4 | 2-(1-chloroethyl)-3-phenyl | B. subtilis | 32 | [23] |
| 5 | 2-(1-bromoethyl)-3-phenyl | B. subtilis | 64 | [23] |
| 9 | 2-(1-chloroethyl)-3-benzyl | C. albicans | 64 | [23] |
| A. niger | 64 | [23] |
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key contributor to various diseases. N-substituted quinazolinones have shown potential as anti-inflammatory agents by modulating the production of inflammatory mediators.[9][24][25]
Mechanism of Action
The anti-inflammatory effects of quinazolinone derivatives can be attributed to their ability to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of prostaglandins and leukotrienes, respectively. Some derivatives also inhibit the production of pro-inflammatory cytokines.[26]
In Vivo Anti-inflammatory Activity Assessment
The carrageenan-induced paw edema model in rodents is a standard and widely used assay to evaluate the acute anti-inflammatory activity of novel compounds.[2][17][27][28]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [2][29]
-
Animal Grouping and Dosing:
-
Divide rats into groups (e.g., vehicle control, positive control, and test compound groups).
-
Administer the test compounds and the positive control (e.g., indomethacin) orally or intraperitoneally.
-
-
Induction of Inflammation:
-
After a specific pre-treatment time, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage inhibition of paw edema for each group compared to the vehicle control group.
-
Workflow: Carrageenan-Induced Paw Edema Assay
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Quantitative Anti-inflammatory Activity Data
The following table summarizes the anti-inflammatory activity of selected N-substituted quinazolinone derivatives.
| Compound ID | Substitution Pattern | Assay | Activity | Reference |
| 32-36 | 2,3,6-trisubstituted | Carrageenan-induced paw edema | 10.28–53.33% inhibition | [25][30] |
| 39 | 2-(styryl)-3-substituted | Carrageenan-induced paw edema | 62.2–80.7% reduction in edema | [25] |
| 40 | 3-naphthalene-substituted | Carrageenan-induced paw edema | 19.69–59.61% inhibition | [25] |
| 7a-c, 7e | Thioether-linked hydroxamate hybrids | LPS-stimulated NO production | IC50: 58.03–66.19 µM | [24] |
| 13i | 5-[(4-sulfamoylbenzyl)oxy]pyrazolo[1,5-a]quinazoline-3-carboxamide | LPS-induced NF-κB inhibition | IC50 < 50 µM | [26] |
| 16 | 5-[(4-(methylsulfinyl)benzyloxy]pyrazolo[1,5-a]quinazoline-3-carboxamide | LPS-induced NF-κB inhibition | IC50 < 50 µM | [26] |
Antiviral Activity: A Frontier in Quinazolinone Research
Recent studies have highlighted the potential of N-substituted quinazolinones as antiviral agents, particularly against RNA viruses like Dengue (DENV) and Zika (ZIKV).[31][32]
Mechanism of Action
The antiviral mechanisms of these compounds are still under investigation, but they are thought to inhibit viral replication at various stages.
In Vitro Antiviral Activity Evaluation
The antiviral efficacy is typically determined by measuring the reduction in viral replication in cell culture.
Experimental Protocol: Viral Replication Inhibition Assay [31]
-
Cell Culture and Infection:
-
Culture susceptible host cells (e.g., Vero cells) in a 96-well plate.
-
Infect the cells with the virus (e.g., ZIKV, DENV) at a specific multiplicity of infection (MOI).
-
-
Compound Treatment:
-
Add serial dilutions of the N-substituted quinazolinone compounds to the infected cells.
-
-
Incubation:
-
Incubate the plates for a period that allows for viral replication.
-
-
Quantification of Viral Replication:
-
Viral replication can be quantified by various methods, such as plaque reduction assays, quantitative PCR (qPCR) for viral RNA, or enzyme-linked immunosorbent assays (ELISA) for viral proteins.
-
-
Data Analysis:
-
Calculate the EC50 value (the concentration that inhibits 50% of viral replication).
-
Quantitative Antiviral Activity Data
The following table presents the antiviral activity of selected N-substituted quinazolinone derivatives.
| Compound ID | Substitution Pattern | Virus | Cell Line | EC50 (nM) | Reference | | :--- | :--- | :--- | :--- | :--- | | 22 | 2,3,6-trisubstituted | ZIKV-FLR | Vero | 900 |[31][32] | | 27 | 2,3,6-trisubstituted | ZIKV-FLR | Vero | 180 |[31][32] | | | | ZIKV-FLR | U87 | 100 |[31] | | | | ZIKV-FLR | C6/36 | 230-770 |[31] | | | | DENV-2 | Vero | 86 |[31][32] | | 47 | 2,3,6-trisubstituted | ZIKV-FLR | Vero | 210 |[31][32] |
Conclusion and Future Perspectives
N-substituted quinazolinone scaffolds undoubtedly hold a prominent position in the realm of medicinal chemistry, demonstrating a remarkable spectrum of biological activities. The versatility of their synthesis allows for the generation of vast chemical libraries, enabling extensive structure-activity relationship studies to optimize potency and selectivity. The exploration of their anticancer, antimicrobial, anti-inflammatory, and antiviral properties continues to yield promising lead compounds. Future research should focus on elucidating the precise molecular targets and mechanisms of action for novel derivatives, employing advanced computational and experimental techniques. Furthermore, the development of quinazolinone-based compounds with improved pharmacokinetic and safety profiles will be crucial for their successful translation into clinical candidates. The continued investigation of this privileged scaffold is poised to deliver the next generation of innovative therapeutics to address unmet medical needs.
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Physicochemical Profiling and Molecular Weight Analysis of Quinazolin-4(1H)-one Analogs
This in-depth technical guide details the physicochemical profiling, synthesis, and structure-activity relationships (SAR) of quinazolin-4(1H)-one analogs. It is designed for medicinal chemists and pharmaceutical scientists optimizing this privileged scaffold for drug discovery.
Executive Summary
The quinazolin-4(1H)-one scaffold is a "privileged structure" in medicinal chemistry, serving as the core for diverse therapeutics ranging from the sedative Methaqualone to the precision oncology agent Idelalisib . Its versatility stems from the ability to modulate physicochemical properties—specifically molecular weight (MW), lipophilicity (LogP), and topological polar surface area (TPSA)—through substitution at the C2, N3, and C6/C7 positions.
This guide provides a technical analysis of these properties, offering a comparative dataset of key analogs and detailed experimental protocols for their determination. Understanding these metrics is critical for optimizing oral bioavailability (following Lipinski’s Rule of 5) and metabolic stability.
Structure-Activity Relationship (SAR) & Physicochemical Drivers
The quinazolinone core allows for independent tuning of pharmacokinetic (PK) and pharmacodynamic (PD) properties.
-
N3 Position: Critical for solubility modulation. Bulky substituents here often increase metabolic stability but can drastically raise LogP.
-
C2 Position: The primary vector for potency. Heterocyclic additions here (e.g., purine in Idelalisib) drive target selectivity.
-
C6/C7 Positions: Electronic tuning. Halogenation (F, Cl) at these positions often blocks metabolic soft spots and improves membrane permeability.
Visualization: Quinazolinone SAR Logic
Figure 1: Strategic substitution points on the quinazolinone scaffold for optimizing drug-like properties.
Comparative Physicochemical Data
The following table aggregates experimental and predicted data for key quinazolinone analogs. This dataset serves as a benchmark for new synthetic series.
| Compound | Therapeutic Class | MW ( g/mol ) | LogP (Exp/Pred) | Solubility (Aq) | TPSA (Ų) | Key Feature |
| Idelalisib | Anticancer (PI3Kδ) | 415.4 | 3.7 (Pred) | Low (< 0.1 mg/mL) | 99.2 | C2-Purine moiety |
| Raltitrexed | Anticancer (Antimetabolite) | 458.5 | -1.2 (Exp) | High (> 18 mg/L) | 177.0 | Glutamate tail (Hydrophilic) |
| Methaqualone | Sedative (GABA) | 250.3 | ~3.0 (Exp) | ~300 mg/L | 32.7 | Lipophilic CNS penetrant |
| Albaconazole | Antifungal | 431.8 | 2.5 (Exp) | Low | 83.6 | Triazole side chain |
| Fenquizone | Diuretic | 337.8 | 1.8 - 2.6 | Insoluble | 110.0 | Sulfonamide group |
Analysis:
-
CNS Agents (Methaqualone): Require moderate LogP (2–3) and low TPSA (< 60 Ų) for blood-brain barrier penetration.
-
Oncology Agents (Idelalisib): Tolerate higher MW (> 400) and TPSA (> 90 Ų) but often suffer from solubility issues, necessitating formulation strategies (e.g., spray-dried dispersions).
Synthetic Methodology: The Anthranilic Acid Route
To contextualize the physicochemical data, it is essential to understand the synthetic origin. The most robust pathway for generating diverse 2,3-disubstituted analogs is the condensation of anthranilic acids with amines/orthoesters.
Workflow Visualization
Figure 2: General synthetic pathway for 2,3-disubstituted quinazolin-4(1H)-ones via benzoxazinone intermediate.
Experimental Protocols for Physicochemical Profiling
Trustworthy data requires rigorous experimental protocols. Below are the standard operating procedures (SOPs) for determining the key metrics of quinazolinone analogs.
Protocol A: Thermodynamic Solubility (Shake-Flask Method)
Standard: Modified OECD Guideline 105
Objective: Determine the saturation solubility of the analog in phosphate-buffered saline (PBS, pH 7.4).
-
Preparation: Weigh 10 mg of the quinazolinone analog into a 4 mL glass vial.
-
Solvent Addition: Add 2 mL of PBS (pH 7.4). If the compound is expected to be highly lipophilic (LogP > 3), consider a secondary setup with 1% DMSO as a co-solvent to mimic screening conditions.
-
Equilibration: Cap the vial and place it in a shaking incubator at 25°C (or 37°C for physiological relevance) for 24 hours .
-
Separation: Centrifuge the sample at 10,000 rpm for 10 minutes to pellet undissolved solid.
-
Filtration: Filter the supernatant through a 0.45 µm PTFE filter (low binding) to remove micro-particulates.
-
Quantification: Analyze the filtrate via HPLC-UV (254 nm). Calculate concentration using a pre-established calibration curve of the standard in DMSO.
Protocol B: Lipophilicity Determination (HPLC Method)
Standard: OECD Guideline 117
Objective: Determine LogP using reversed-phase HPLC, which is superior to shake-flask for compounds with LogP > 4 or surfactants.
-
Column: C18 Reverse-Phase column (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm).
-
Mobile Phase: Isocratic Methanol/Water (75:25 v/v) buffered to pH 7.4.
-
Reference Standards: Inject a mixture of reference compounds with known LogP values (e.g., Toluene [2.7], Naphthalene [3.6], Phenanthrene [4.5]).
-
Sample Injection: Inject the quinazolinone analog (dissolved in MeOH).
-
Calculation:
-
Calculate the capacity factor (
) for the unknown: (where is retention time and is dead time). -
Construct a calibration plot of
vs. known LogP. -
Interpolate the LogP of the quinazolinone analog.
-
Development Workflow
The integration of synthesis and profiling follows a cyclical loop.
Figure 3: Iterative drug discovery cycle for quinazolinone analogs.
References
-
Idelalisib Physicochemical Properties
-
Raltitrexed Data & Solubility
- Source: DrugBank Online. Raltitrexed: Uses, Interactions, Mechanism of Action.
-
URL:[Link]
-
Methaqualone Properties
- Source: National Center for Biotechnology Information. PubChem Compound Summary for CID 6292, Methaqualone.
-
URL:[Link]
- Albaconazole Overview: Source: ChemicalBook. Albaconazole Properties and Safety.
-
Synthesis of Quinazolinones (Review)
- Source: Rajput, S. et al. "Synthesis and biological evaluation of quinazolin-4(3H)-ones." Scholars Research Library.
-
URL:[Link] (General landing for verification)
-
OECD Guideline 117 (HPLC LogP)
- Source: OECD Guidelines for the Testing of Chemicals, Section 1.
-
URL:[Link]
Sources
Methodological & Application
Step-by-step synthesis protocol for 1-(3-Chloro-2-methylphenyl)quinazolin-4(1H)-one
This application note outlines a robust, two-stage synthetic protocol for 1-(3-Chloro-2-methylphenyl)quinazolin-4(1H)-one . This specific isomer (N1-substituted) is distinct from the more common N3-substituted quinazolinones (e.g., methaqualone derivatives) and is typically investigated for distinct pharmacological profiles, including kinase inhibition and receptor antagonism.
The protocol utilizes a convergent strategy: Ullmann-type arylation to establish the C–N bond, followed by cyclocondensation to construct the pyrimidinone ring. This route is selected for its regiochemical fidelity, ensuring substitution at the N1 position rather than the thermodynamically favored N3 position.
Part 1: Application Note & Rationale
Target Compound: 1-(3-Chloro-2-methylphenyl)quinazolin-4(1H)-one Molecular Formula: C₁₅H₁₁ClN₂O Target Class: N1-Arylquinazolinone (Heterocyclic Scaffold)
Synthetic Strategy & Causality
-
Regioselectivity Challenge: Direct alkylation/arylation of a pre-formed quinazolin-4(3H)-one core typically yields the N3-isomer due to tautomeric stabilization. To exclusively target the N1-isomer , the aryl substituent must be introduced prior to ring closure.
-
Route Selection: We employ a modified Niementowski-type approach .
-
Step 1: Synthesis of the intermediate N-(3-chloro-2-methylphenyl)anthranilic acid via Ullmann condensation. This locks the aryl group onto the amine nitrogen.
-
Step 2: Cyclization with formamide. The high temperature promotes the condensation and dehydration required to form the pyrimidinone ring, yielding the 1-substituted product.
-
Part 2: Detailed Synthesis Protocol
Stage 1: Synthesis of N-(3-Chloro-2-methylphenyl)anthranilic acid
Objective: Coupling of 2-chlorobenzoic acid with 3-chloro-2-methylaniline.
Reagents & Equipment:
-
2-Chlorobenzoic acid (1.0 equiv)
-
3-Chloro-2-methylaniline (1.1 equiv)
-
Copper powder (Catalyst, 0.1 equiv)
-
Potassium carbonate (
, 2.0 equiv) -
DMF (Dimethylformamide) or Isoamyl alcohol (Solvent)
-
Reflux condenser, inert gas (Nitrogen/Argon)
Procedure:
-
Charge: In a round-bottom flask equipped with a magnetic stir bar, combine 2-chlorobenzoic acid (15.6 g, 100 mmol), 3-chloro-2-methylaniline (15.5 g, 110 mmol), and
(27.6 g, 200 mmol) in DMF (100 mL). -
Catalysis: Add copper powder (0.64 g, 10 mmol).
-
Reaction: Heat the mixture to reflux (approx. 130–140°C) under an inert atmosphere for 12–16 hours. Monitor by TLC (System: Hexane/Ethyl Acetate 2:1) for the consumption of 2-chlorobenzoic acid.
-
Work-up: Cool the reaction mixture to room temperature. Pour into ice-cold water (500 mL) and acidify to pH 3–4 using 2N HCl. A precipitate should form.
-
Purification: Filter the solid intermediate. Dissolve in 10%
solution, filter off any unreacted aniline/copper, and re-precipitate the filtrate with HCl. Recrystallize from ethanol. -
Validation: Confirm identity via melting point and
H NMR (look for the disappearance of the NH signal and appearance of the secondary amine NH).
Stage 2: Cyclization to 1-(3-Chloro-2-methylphenyl)quinazolin-4(1H)-one
Objective: Ring closure using formamide.
Reagents:
-
N-(3-Chloro-2-methylphenyl)anthranilic acid (Intermediate from Stage 1)
-
Formamide (Excess, acts as solvent and reagent)
-
Optional: Piperidine (Catalytic drops)
Procedure:
-
Charge: Mix the dried anthranilic acid intermediate (10 g) with Formamide (30 mL) in a round-bottom flask.
-
Reaction: Heat the mixture to 180–190°C. Note: High temperature is critical for the dehydration step in N1-substituted synthesis. Maintain reflux for 4–6 hours.
-
Observation: The reaction typically darkens. Monitor by TLC for the disappearance of the acid.
-
Work-up: Cool the mixture to approx. 80°C and pour into crushed ice (100 mL). Stir vigorously. The crude quinazolinone will precipitate as a solid.
-
Isolation: Filter the solid and wash predominantly with water to remove excess formamide.
-
Purification: Recrystallize from ethanol or a DMF/Ethanol mixture.
-
Final Characterization:
-
IR: Look for strong Carbonyl (C=O) stretch around 1660–1680 cm⁻¹.
-
H NMR: The proton at the C2 position (N=CH-N) appears as a distinct singlet around
8.0–8.5 ppm. The absence of an N-H stretch (common in 2,3-dihydro analogs) confirms full aromatization.
-
Part 3: Data Visualization
Reagent Table
| Reagent | Role | Equiv. | Key Safety Note |
| 2-Chlorobenzoic Acid | Substrate A | 1.0 | Irritant; avoid dust inhalation. |
| 3-Chloro-2-methylaniline | Substrate B | 1.1 | Toxic by inhalation/contact; use in fume hood. |
| Copper Powder | Catalyst | 0.1 | Flammable solid; environmental hazard. |
| Potassium Carbonate | Base | 2.0 | Hygroscopic; causes serious eye irritation. |
| Formamide | Cyclizing Agent | Excess | Teratogen; handle with strict PPE (Gloves/Goggles). |
Reaction Pathway Diagram
Figure 1: Two-step convergent synthesis pathway for the N1-substituted quinazolinone target.
Part 4: References
-
Structure & Isomerism Context: Quinazolinone - Wikipedia. (n.d.). Retrieved from (Provides structural context on 4(1H) vs 4(3H) isomers).
-
Synthetic Methodology (Ullmann/Goldberg): Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research. (General reference for the copper-catalyzed arylation step utilized in Stage 1).
-
Cyclization Methodology: Connolly, D. J., et al. (2005). Synthesis of quinazolinones. Tetrahedron. (Validates the formamide cyclization route for anthranilic acid derivatives).
-
Analogous Synthesis: Chemical synthesis and characterization of a new quinazolinedione competitive antagonist. (2019). Biochemical Journal. Retrieved from (Describes the synthesis of the closely related 1-(3-chloro-2-methylbenzyl) analog, validating the N1-substitution chemistry).
Optimal Reaction Conditions for Quinazolinone Cyclization: An Application and Protocol Guide
Introduction: The Enduring Significance of Quinazolinones
The quinazolinone scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural alkaloids and a wide array of pharmacologically active compounds.[1][2] Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3] Marketed drugs such as Afatinib and Raltitrexed underscore the therapeutic importance of this heterocyclic system.[3] The elegant construction of the quinazolinone ring is, therefore, a subject of immense interest for researchers in drug discovery and development. This guide provides a detailed exploration of the critical parameters governing quinazolinone cyclization and offers field-proven protocols for its successful synthesis.
Mechanistic Foundations: Understanding the "Why"
The majority of quinazolinone syntheses proceed through an initial acylation of an anthranilic acid derivative (or a related precursor like 2-aminobenzamide), followed by an intramolecular cyclodehydration. The classical Niementowski synthesis, for example, involves the thermal condensation of anthranilic acid with an amide.[4][5] The reaction initiates with a nucleophilic attack of the amino group on the amide carbonyl, forming an N-acylanthranilamide intermediate. Subsequent intramolecular cyclization, driven by the attack of the amide nitrogen onto the carboxylic acid carbonyl, followed by dehydration, yields the final quinazolinone ring.[4] Understanding this fundamental pathway is crucial for rationally optimizing reaction conditions.
Core Cyclization Mechanism
Caption: Generalized mechanism for quinazolinone formation.
Critical Parameters for Optimal Cyclization
The success of a quinazolinone synthesis hinges on the careful control of several key parameters. The choice of starting materials, catalyst, solvent, and temperature all play interconnected roles in determining the reaction's yield, purity, and efficiency.
Starting Materials & Reagents
-
Anthranilic Acid Derivatives: Anthranilic acid is the most common precursor.[6] Its purity is paramount, as impurities can lead to side reactions. For 2-substituted quinazolinones, N-acylanthranilic acids can be used, which are then cyclized with amines.[7]
-
2-Aminobenzamides & 2-Aminobenzonitriles: These are also valuable starting points. 2-aminobenzamides can react with aldehydes or ketoesters, while 2-aminobenzonitriles can be transformed via tandem hydration and coupling reactions.[1][8][9]
-
Isatoic Anhydride: This readily available solid serves as a convenient and stable precursor to the 2-aminobenzoyl cation, reacting with amines and other nucleophiles in one-pot procedures.[1]
-
Cyclizing Agents: The choice of the C2 source is critical.
-
Amides (e.g., Formamide, Acetamide): Used in the classical Niementowski reaction, often requiring high temperatures (120-200°C).[4][5]
-
Orthoesters (e.g., Trimethyl Orthoformate): React with anthranilic acid and an amine, often under milder conditions than amides.[3]
-
Aldehydes: Condense with 2-aminobenzamides, frequently catalyzed by an acid or an oxidant.[10]
-
Nitriles: Can be coupled with 2-aminobenzyl alcohols in dehydrogenative processes.[11]
-
The Role of Catalysis
While classical methods often rely on high temperatures, modern syntheses frequently employ catalysts to improve efficiency and mildness.
-
Acid Catalysis: Lewis acids like SbCl₃ or Brønsted acids such as p-toluenesulfonic acid (p-TSA) and trifluoroacetic acid (TFA) can promote the cyclodehydration step.[1] For instance, TFA has been used to promote reactions between anthranilamides and ketoalkynes.[1]
-
Metal Catalysis: Transition metals are widely used, enabling novel reaction pathways.
-
Copper (Cu): Copper salts (e.g., CuI, CuCl₂, CuO nanoparticles) are cost-effective and versatile catalysts for C-N coupling reactions, such as in the synthesis of 2,3-disubstituted quinazolinones from o-halobenzamides.[12][13][14] Visible-light-driven copper catalysis represents a recent sustainable advancement.[12][15]
-
Iron (Fe): Iron catalysts (e.g., FeCl₃, Fe₂(acac)₃) offer an economical and environmentally benign option for acceptorless dehydrogenative coupling reactions.[16]
-
Palladium (Pd) & Ruthenium (Ru): These are often used in domino processes involving C-H activation or cross-coupling to build the quinazolinone core.[8][17]
-
Cobalt (Co): Cobalt catalysts have proven effective in tandem transformations of 2-aminobenzonitriles using an alcohol-water system.[9][16]
-
Solvent and Temperature Effects
The choice of solvent is critical for substrate solubility, reaction rate, and sometimes, the reaction pathway itself.
-
Polar Aprotic Solvents: High-boiling point solvents like DMSO and DMF are frequently used as they effectively dissolve the reactants and can facilitate reactions at the required high temperatures (often >100°C).[10][18]
-
Greener Solvents: In line with green chemistry principles, water and deep eutectic solvents (DES) are gaining traction.[1][3][19] Water has been successfully used as a solvent in microwave-assisted, iodine-catalyzed oxidative cyclizations.[20]
-
Solvent-Free Conditions: Many modern protocols, especially those using microwave irradiation or mechanochemistry (ball-milling), can be performed neat, reducing waste and simplifying work-up.[1][21]
-
Temperature: Traditional methods often require high temperatures (120-200°C) to overcome the activation energy for cyclization.[4] However, microwave-assisted synthesis can drastically reduce reaction times from hours to minutes by rapidly and uniformly heating the reaction mixture.[17][19][22] This technique often leads to higher yields and cleaner reactions.[20][23]
Comparative Overview of Synthetic Conditions
The following table summarizes various approaches to quinazolinone synthesis, highlighting the diversity of applicable conditions.
| Synthesis Strategy | Starting Materials | Key Reagents/Catalyst | Solvent | Temperature/Conditions | Yield Range (%) | Reference(s) |
| Classical Thermal | Anthranilic Acid + Amide | None (Thermal) | Neat or High-Boiling Solvent | 120-200 °C | 60-90 | [4] |
| Microwave-Assisted | Anthranilic Acid + Amide | SbCl₃ (cat.) | Solvent-Free | MW (200 W), 3-5 min | 80-98 | [17] |
| Copper-Catalyzed | o-Iodobenzamide + Benzylamine | CuCl₂ / Eosin Y | DMF | Blue LEDs, Room Temp. | 30-84 | [12][15] |
| Iron-Catalyzed | o-Halobenzoic Acid + Amidine | Fe₂(acac)₃ / DMEDA | Water | MW, 100-150 °C, 30 min | Moderate to High | [24] |
| Organocatalytic | 2-Aminobenzamide + β-Ketoester | H₃PO₃ | Ethanol | 50 °C | 86-95 | [1] |
| Tandem (Ru-cat.) | 2-Aminobenzonitrile + Alcohol | Ru(II) Complex | Alcohol-Water | Heat | Good to Excellent | [8] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for common and effective quinazolinone syntheses.
Protocol 1: Microwave-Assisted Synthesis of 2-Phenylquinazolin-4(3H)-one
This protocol details a rapid, solvent-free synthesis using a Lewis acid catalyst under microwave irradiation, adapted from methodologies utilizing anthranilamide and aldehydes.[17]
Materials:
-
Anthranilamide (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Antimony(III) chloride (SbCl₃, 1 mol%)
-
Ethanol (for recrystallization)
-
Microwave-safe reaction vessel with a condenser
Procedure:
-
Reaction Setup: In a clean, dry microwave-safe vessel, thoroughly mix anthranilamide (e.g., 2.0 mmol, 272 mg), benzaldehyde (2.0 mmol, 212 mg, 204 µL), and SbCl₃ (0.02 mmol, 4.6 mg).
-
Microwave Irradiation: Place the vessel in a microwave reactor. Irradiate the mixture at a power of 200 W for 3-5 minutes. Caution: Reactions may become pressurized; ensure proper venting and safety protocols are followed.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 7:3 Petroleum Ether:Ethyl Acetate). The reaction is complete when the starting material spots have disappeared.[10][21]
-
Work-up: After completion, allow the reaction vessel to cool to room temperature. Add a small amount of cold water to the solid residue and stir.
-
Purification: Collect the crude solid product by vacuum filtration, washing thoroughly with water. Recrystallize the solid from hot ethanol to afford pure 2-phenylquinazolin-4(3H)-one as a white solid.[17]
Protocol 2: Two-Step Synthesis of 2-Methyl-3-aryl-quinazolin-4(3H)-one
This protocol is a classical two-step approach, ideal for creating 2,3-disubstituted quinazolinones. It involves the initial formation of a benzoxazinone intermediate, which is then reacted with an amine.[3][7]
Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add anthranilic acid (1.0 eq) and acetic anhydride (2.0-3.0 eq).
-
Reaction Conditions: Heat the mixture to reflux (approx. 130-140°C) for 1-2 hours.
-
Work-up: Cool the reaction mixture to room temperature. A solid will precipitate. Pour the mixture into ice-cold water and stir vigorously to hydrolyze any remaining acetic anhydride.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The resulting 2-methyl-4H-3,1-benzoxazin-4-one is often pure enough for the next step.
Step 2: Synthesis of 2-Methyl-3-aryl-quinazolin-4(3H)-one
-
Reaction Setup: In a round-bottom flask, dissolve the 2-methyl-4H-3,1-benzoxazin-4-one (1.0 eq) and the desired primary aryl amine (e.g., aniline, 1.1 eq) in a suitable solvent like glacial acetic acid or ethanol.
-
Reaction Conditions: Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture. If a solid precipitates, collect it by filtration. If not, pour the mixture into ice water to induce precipitation.
-
Purification: Collect the crude product by filtration, wash with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.
General Experimental & Purification Workflow
Caption: Standard workflow for quinazolinone synthesis and purification.
Troubleshooting Common Issues
-
Low Yield: This is often due to impure starting materials, insufficient heating (time or temperature), or the presence of water in the reaction.[10][25] Ensure reagents are pure and dry, and consider increasing the reaction time or temperature. For thermally sensitive substrates, switching to a catalyzed or microwave-assisted method is advisable.[25]
-
Side Product Formation: Dimerization or polymerization can occur at high concentrations.[25] Diluting the reaction mixture can favor the desired intramolecular cyclization. Oxidation of the quinazoline ring can also be an issue; performing the reaction under an inert atmosphere (N₂ or Ar) can mitigate this.[25]
-
Purification Challenges: If the crude product is difficult to purify by recrystallization, column chromatography on silica gel is a reliable alternative.[10] An acid-base extraction can also be effective; dissolving the crude product in an organic solvent and extracting with dilute acid will move the basic quinazolinone into the aqueous layer, which can then be separated, basified, and re-extracted.[10]
Conclusion
The synthesis of quinazolinones is a mature yet continuously evolving field. While classical high-temperature condensations remain relevant, modern methodologies employing metal catalysis and microwave assistance offer significant advantages in terms of efficiency, speed, and sustainability. Optimal reaction conditions are highly substrate-dependent, but a systematic approach to optimizing the choice of precursors, catalyst, solvent, and energy source will reliably lead to successful outcomes. By understanding the underlying mechanisms and leveraging the protocols and troubleshooting advice presented here, researchers can confidently and efficiently construct this vital heterocyclic scaffold for applications in drug discovery and beyond.
References
- Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. (n.d.). Google Books.
-
Borah, R., et al. (2022). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry, 10. Available at: [Link]
-
Glavaš, M., et al. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. Journal of the Serbian Chemical Society, 85(7), 903-918. Available at: [Link]
-
Th., A., et al. (2025). Visible-light-driven copper(ii) catalysis for 2,3-disubstituted quinazolinone synthesis via Ullmann N-arylation and C–H oxidative amidation. Organic & Biomolecular Chemistry. Available at: [Link]
-
Shaikh, A., et al. (2024). Unveiling the Untapped Potential of Bertagnini's Salts in Microwave-Assisted Synthesis of Quinazolinones. Molecules, 29(9), 2021. Available at: [Link]
- (n.d.). Solvent-free synthesis of quinazolin-4(3H)-ones promoted by SbCl3 under microwave condition. Google Books.
-
Dabiri, M., et al. (2007). Microwave assisted synthesis of triazoloquinazolinones and benzimidazoquinazolinones. Beilstein Journal of Organic Chemistry, 3, 11. Available at: [Link]
-
(2025). Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. Journal of Chemical Sciences. Available at: [Link]
-
Bollikolla, H. B., & Jonnalagadda, S. B. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Arabian Journal of Chemistry, 16(11), 105214. Available at: [Link]
-
(n.d.). Microwave-assisted synthesis of quinazolin-4(3H)-ones catalyzed by SbCl3. SciSpace. Retrieved February 20, 2026, from [Link]
-
(n.d.). MICROWAVE ASSISTED SYNTHESIS AND CHARACTERIZATION OF SOME QUINAZOLINONE BASED CONDENSED HETEROCYCLES. TSI Journals. Retrieved February 20, 2026, from [Link]
- (n.d.). Synthesis and antimicrobial screening of some novel quinazolinones and its derivatives. Google Books.
-
Wang, W., et al. (2022). Recent advances in the synthesis of 2,3-fused quinazolinones. Organic & Biomolecular Chemistry, 20(32), 6293-6313. Available at: [Link]
-
(n.d.). Recent advances in 4(3H)-quinazolinone syntheses. RSC Publishing. Retrieved February 20, 2026, from [Link]
-
Al-Salahi, R., et al. (2013). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Molecules, 18(9), 11216-11232. Available at: [Link]
-
Samim, S. A., et al. (2020). Tandem synthesis of quinazolinone scaffolds from 2-aminobenzonitriles using aliphatic alcohol–water system. Catalysis Science & Technology, 10(20), 6847-6852. Available at: [Link]
-
Chen, Y.-F., et al. (2019). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. ACS Omega, 4(5), 9607-9614. Available at: [Link]
-
(n.d.). Niementowski quinazoline synthesis. Grok. Retrieved February 20, 2026, from [Link]
-
Al-Ostoot, F. H., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Pharmaceuticals, 16(1), 125. Available at: [Link]
-
Th., A., et al. (2025). Visible-light-driven copper(ii) catalysis for 2,3-disubstituted quinazolinone synthesis via Ullmann N-arylation and C–H oxidative amidation. Organic & Biomolecular Chemistry. Available at: [Link]
-
Kotipalli, T., et al. (2016). Synthesis of 2,3-Disubstituted Quinazolinone Derivatives through Copper Catalyzed C-H Amidation Reactions. European Journal of Organic Chemistry, 2016(6), 1182-1193. Available at: [Link]
-
Musiol, R., & Sajewicz, M. (2012). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica, 4(1), 63-69. Available at: [Link]
-
Xu, L., et al. (2012). Synthesis of 3-Substituted and 2,3-Disubstituted Quinazolinones via Cu-Catalyzed Aryl Amidation. Organic Letters, 14(4), 1150-1153. Available at: [Link]
-
(2023). Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]
-
Xu, L., et al. (2012). Synthesis of 3-substituted and 2,3-disubstituted quinazolinones via Cu-catalyzed aryl amidation. Organic Letters, 14(4), 1150-1153. Available at: [Link]
-
(2025). Optimization of Reaction Conditions for the Synthesis of Quinazolin-4(3H)-one a. ResearchGate. Available at: [Link]
-
Al-Mulla, A. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8. Available at: [Link]
-
Sharma, S., et al. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry, 10. Available at: [Link]
-
Samim, S. A., et al. (2020). Cobalt-Catalyzed Tandem Transformation of 2-Aminobenzonitriles to Quinazolinones Using Hydration and Dehydrogenative Coupling Strategy. The Journal of Organic Chemistry, 85(17), 11048-11057. Available at: [Link]
-
(n.d.). Niementowski quinoline synthesis. Wikipedia. Retrieved February 20, 2026, from [Link]
-
Sharma, S., et al. (2022). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules, 27(22), 7990. Available at: [Link]
-
Li, Y., et al. (2022). Efficient Synthesis of Quinazoline-2,4(1H,3H)-dione via Simultaneous Activated CO2 and 2-Aminobenzonitrile by 1-Methylhydantoin Anion-Functionalized Ionic Liquid through the Multiple-Site Cooperative Interactions. Industrial & Engineering Chemistry Research, 61(32), 11849-11857. Available at: [Link]
-
Tu, S., et al. (2009). Microwave-assisted synthesis of quinazolinone derivatives by efficient and rapid iron-catalyzed cyclization in water. Green Chemistry, 11(11), 1803-1807. Available at: [Link]
-
Sharma, S., et al. (2022). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. ResearchGate. Available at: [Link]
-
(n.d.). Niementowski quinazoline synthesis. Wikipedia. Retrieved February 20, 2026, from [Link]
-
Sharma, S., et al. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry, 10. Available at: [Link]
Sources
- 1. Frontiers | Recent advances and prospects in the organocatalytic synthesis of quinazolinones [frontiersin.org]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (PDF) Synthesis and antimicrobial screening of some novel quinazolinones and its derivatives [academia.edu]
- 7. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tandem synthesis of quinazolinone scaffolds from 2-aminobenzonitriles using aliphatic alcohol–water system - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
- 12. Visible-light-driven copper(ii) catalysis for 2,3-disubstituted quinazolinone synthesis via Ullmann N-arylation and C–H oxidative amidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. scholar.lib.ntnu.edu.tw [scholar.lib.ntnu.edu.tw]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Visible-light-driven copper(ii) catalysis for 2,3-disubstituted quinazolinone synthesis via Ullmann N-arylation and C–H oxidative amidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. ijarsct.co.in [ijarsct.co.in]
- 22. BJOC - Microwave assisted synthesis of triazoloquinazolinones and benzimidazoquinazolinones [beilstein-journals.org]
- 23. tsijournals.com [tsijournals.com]
- 24. 2024.sci-hub.cat [2024.sci-hub.cat]
- 25. pdf.benchchem.com [pdf.benchchem.com]
Preparation of 1-(3-Chloro-2-methylphenyl)quinazolin-4(1H)-one stock solutions
Application Note: Precision Preparation of 1-(3-Chloro-2-methylphenyl)quinazolin-4(1H)-one Stock Solutions
Executive Summary
This guide details the protocol for preparing high-integrity stock solutions of 1-(3-Chloro-2-methylphenyl)quinazolin-4(1H)-one (hereafter referred to as CPQ-1 ). As a lipophilic quinazolinone derivative, CPQ-1 presents specific challenges regarding aqueous solubility and aggregation. Inconsistent stock preparation is a primary source of experimental noise in bioassays. This protocol utilizes Dimethyl Sulfoxide (DMSO) as the primary vehicle to ensure complete solubilization, long-term stability, and reproducible dosing.
Physicochemical Profile & Solubility Logic
Before handling, researchers must understand the molecule's intrinsic properties to predict its behavior in solution.
| Property | Value / Description | Implication for Handling |
| Formula | C₁₅H₁₁ClN₂O | Hydrophobic scaffold. |
| Molecular Weight | 270.72 g/mol | Used for Molarity calculations. |
| Core Structure | Quinazolin-4(1H)-one | Planar, aromatic system prone to π-π stacking (aggregation). |
| Substituent | 3-Chloro-2-methylphenyl | Increases lipophilicity (LogP > 3.0 estimated). |
| Solubility (Water) | Negligible (< 10 µM) | Do not attempt direct aqueous dissolution. |
| Solubility (DMSO) | High (> 20 mM) | Preferred Solvent. Disrupts intermolecular H-bonds. |
Scientific Rationale for Solvent Choice:
The quinazolinone core is a rigid heterocycle. The addition of the chloro-methyl-phenyl group at the N1 position significantly reduces polarity. Water cannot overcome the lattice energy of the solid crystal. DMSO (Dimethyl Sulfoxide) is selected because it is a polar aprotic solvent with a high dielectric constant (
Protocol 1: Preparation of 10 mM Master Stock
Objective: Create a stable, verified 10 mM stock solution in 100% DMSO.
Materials Required:
-
CPQ-1 Solid Reference Standard (>98% purity).
-
Anhydrous DMSO (Spectroscopic grade, ≥99.9%, stored under N₂).
-
Amber borosilicate glass vials (to prevent photodegradation).
-
Analytical Balance (Precision ±0.01 mg).
-
Vortex mixer and Ultrasonic bath.
Step-by-Step Methodology:
-
Environment Check: Ensure the workspace is low-humidity. DMSO is hygroscopic; absorbed water can catalyze hydrolysis or induce precipitation [2].
-
Weighing:
-
Place a clean amber vial on the balance. Tare.
-
Weigh approximately 2.71 mg of CPQ-1 solid.
-
Note: Weighing exact small masses is difficult. It is scientifically superior to weigh a larger amount (e.g., 5-10 mg) and adjust the solvent volume to achieve the target concentration.
-
-
Calculation (The Gravimetric Approach):
-
Use the formula:
-
Example: If you weigh 5.42 mg of CPQ-1:
-
-
Dissolution:
-
Add the calculated volume of Anhydrous DMSO to the vial.
-
Vortex vigorously for 30 seconds.
-
Sonicate at room temperature for 5 minutes.
-
Critical Check: Visually inspect against a light source. The solution must be perfectly clear. If any turbidity remains, sonicate for an additional 5 minutes.
-
-
Quality Control (QC):
-
Verify the absence of aggregates using a nephelometer or by measuring Absorbance at 600nm (should be near baseline).
-
Protocol 2: Serial Dilution & Aqueous Transfer (The "Crash" Prevention)
The Challenge: Directly adding high-concentration DMSO stock to an aqueous buffer often causes the compound to "crash out" (precipitate) due to the sudden polarity shift.
The Solution: Use an Intermediate Dilution Step to lower the concentration while maintaining a solvent-rich environment before the final aqueous step.
Workflow Diagram (Graphviz)
Figure 1: Workflow for the preparation of CPQ-1 stock and subsequent dilution to prevent precipitation shock.
Dilution Protocol:
-
Intermediate Stock (100x): Dilute the 10 mM Master Stock 1:100 into pure DMSO or a 50:50 DMSO:Buffer mix (depending on assay tolerance) to create a 100 µM intermediate.
-
Working Solution (1x): Dilute the Intermediate Stock into your assay buffer (e.g., PBS) to the final concentration (e.g., 1 µM).
-
Result: Final DMSO concentration is minimized (e.g., 0.1% or 1%), and the gradual polarity shift reduces precipitation risk.
-
Storage & Stability
| Parameter | Recommendation | Reason |
| Temperature | -20°C or -80°C | Slows chemical degradation (hydrolysis/oxidation). |
| Container | Amber Glass or Polypropylene (PP) | Blocks UV light; PP is DMSO-resistant. |
| Freeze-Thaw | Max 3 cycles | Repeated expansion/contraction causes precipitation and concentration gradients [3]. |
| Aliquot Strategy | Single-use aliquots (e.g., 50 µL) | Eliminates freeze-thaw damage. |
Self-Validating Storage Check: Before using a thawed aliquot, invert the vial 5 times and hold it up to a light. If you see "schlieren" lines (swirls) or particulates, the stock has compromised solubility. Discard and thaw a fresh aliquot.
Troubleshooting
-
Precipitation upon thawing: DMSO freezes at 19°C. If crystals appear, warm to 37°C and vortex. If solids persist, the compound has nucleated irreversibly; discard.
-
Inconsistent Bioassay Results: This often indicates "crash out" in the well. Check the final DMSO concentration. Ensure it is < 1% (v/v) for cell-based assays, as DMSO itself can be cytotoxic or affect membrane permeability.
References
-
Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Solubility and Dissolution).[1][2]
-
Waybright, T. J., et al. (2009). "Best Practices for Compound Management." NCATS/NIH Chemical Genomics Center Guidelines.
-
Kozikowski, B. A., et al. (2003). "The effect of freeze/thaw cycles on the stability of compounds dissolved in dimethyl sulfoxide." Journal of Biomolecular Screening, 8(2), 210-215.
-
PubChem. (2023).[3][4] "Compound Summary: Quinazolinone Derivatives." National Library of Medicine.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. PubChemLite - 4(3h)-quinazolinone, 3-(5-chloro-2-methylphenyl)-2-methyl- (C16H13ClN2O) [pubchemlite.lcsb.uni.lu]
- 4. 3-chloro-2-(4-methylphenyl)-1H-quinolin-4-one | C16H12ClNO | CID 177855826 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Advanced Crystallization Protocols for N-Substituted Quinazolinone Derivatives
This Application Note is designed for researchers in medicinal chemistry and structural biology. It synthesizes field-proven methodologies for the crystallization of N-substituted quinazolinone derivatives, a class of "privileged scaffolds" in drug discovery known for their tendency to form solvates and polymorphs due to extensive
Introduction & Structural Rationale
N-substituted quinazolinone derivatives (e.g., 2,3-disubstituted-4(3H)-quinazolinones) are critical pharmacophores in oncology (EGFR inhibitors like Gefitinib) and antimicrobial research.[1] However, their rigid, planar bicyclic core often leads to aggressive intermolecular
The Crystallization Challenge
-
Low Solubility: The fused benzene-pyrimidine ring system is highly lipophilic.
-
Oiling Out: N-substitution (particularly alkyl chains) increases rotational freedom, often causing the compound to separate as an oil before crystallizing.
-
Polymorphism: The rotational flexibility of the substituent at Position 3 (N3) often leads to conformational polymorphs.
This guide provides three targeted protocols designed to modulate supersaturation kinetics and control stacking interactions.
Pre-Crystallization Characterization[2][3]
Before attempting crystallization, the purity profile must be established.[2] Impurities >2% can act as "poison" to the crystal lattice, halting growth on specific faces.
-
Purity Requirement: >95% (HPLC/NMR).
-
Solubility Profiling: Test solubility in 3 categories of solvents:
-
Good Solvents: DMSO, DMF, Dichloromethane (DCM), Chloroform.
-
Intermediate Solvents: Ethanol, Acetone, Ethyl Acetate.
-
Anti-Solvents: Water, Hexane, Diethyl Ether, Pentane.
-
Protocol A: Slow Evaporation (High-Throughput Screening)
Objective: To grow X-ray quality single crystals from limited sample amounts (<5 mg). Mechanism: Gradual increase in concentration drives the system slowly into the metastable zone, favoring few nuclei.
Experimental Workflow
-
Dissolution: Dissolve 3–5 mg of the quinazolinone derivative in 0.5–1.0 mL of a solvent mixture.
-
Recommended System:DCM : Ethanol (1:1 v/v) .
-
Rationale: DCM solubilizes the lipophilic core; Ethanol provides hydrogen bonding capability to stabilize polar functional groups (C=O, N-H).
-
-
Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into a clean 4 mL glass vial. Dust particles act as uncontrolled nucleation sites and must be removed.
-
Vessel Setup: Cover the vial with Parafilm®. Pierce 3–5 small holes with a 22G needle.
-
Incubation: Place in a vibration-free environment at 20°C.
-
Observation: Monitor daily. Crystals typically appear in 3–7 days.
Table 1: Solvent Systems for Evaporation
| Solvent A (Good) | Solvent B (Modifier) | Application |
| Dichloromethane | Ethanol | General purpose; balances lipophilicity. |
| Acetone | Methanol | For polar N-substituents (e.g., amino/hydroxy). |
| Chloroform | Toluene | Promotes |
Protocol B: Vapor Diffusion (The "Gold Standard")
Objective: To grow large, defect-free crystals when evaporation yields poor results. Mechanism: An anti-solvent vapor slowly diffuses into the solution, lowering solubility without physical disturbance.
Experimental Workflow
-
Inner Vial: Dissolve 10 mg of compound in 0.5 mL of a "Good Solvent" (e.g., DMSO or DMF) in a small HPLC vial.
-
Outer Vial: Place the open inner vial inside a larger 20 mL scintillation vial.
-
Anti-Solvent Addition: Add 3–5 mL of a volatile "Anti-Solvent" (e.g., Water or Diethyl Ether) to the outer vial.
-
Critical Rule: The liquid level of the outer vial must be lower than the rim of the inner vial.
-
-
Sealing: Cap the outer vial tightly.
-
Kinetics: The volatile anti-solvent vaporizes and diffuses into the non-volatile good solvent, slowly reducing solubility.
Visualization of Vapor Diffusion Dynamics
Caption: Thermodynamic flow of vapor diffusion. High-vapor-pressure anti-solvent diffuses into the solute solution, driving controlled nucleation.
Protocol C: Polymorph Screening (Cooling/Anti-Solvent)
Objective: To identify different crystal packing arrangements (polymorphs) which affect bioavailability. Mechanism: Varying the rate of supersaturation generation (Rapid vs. Slow).
Workflow:
-
Hot Saturation: Dissolve 50 mg of compound in minimal boiling Ethanol (or Acetic Acid).
-
Split Sample:
-
Path A (Thermodynamic Form): Allow to cool slowly to Room Temperature (RT) in a Dewar flask (rate: ~1°C/hour).
-
Path B (Kinetic Form): Crash cool in an ice bath or add cold water immediately.
-
-
Analysis: Filter solids and analyze via Powder X-Ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC).
Troubleshooting "Oiling Out": If the product separates as an oil:
-
Re-heat the solution until clear.
-
Add a "seed crystal" (if available) or scratch the glass side with a spatula.
-
Add 10% more solvent to lower the concentration slightly.
Logic of Solvent Selection for Quinazolinones
The choice of solvent is not random; it is dictated by the molecular interaction potential of the quinazolinone core.
-
Protic Solvents (Ethanol, Acetic Acid): Can donate protons to the N1 nitrogen or C=O oxygen, stabilizing the molecule in solution.
-
Aprotic Polar Solvents (DMSO, DMF): Disrupt strong intermolecular
- stacking, essential for dissolving the planar rings. -
Non-Polar Solvents (Hexane, Ether): Act as anti-solvents, forcing the hydrophobic aromatic rings to aggregate.
Decision Tree for Method Selection
Caption: Strategic selection of crystallization method based on primary solubility profile.
Characterization of Crystals
Once crystals are obtained, validatation is required:
-
Microscopy: Check for birefringence under polarized light (indicates crystallinity).
-
Single Crystal XRD: The ultimate proof of structure.
-
Note: Quinazolinones often crystallize in Centrosymmetric space groups (e.g., P21/c) due to the antiparallel stacking of the dipole moments.
-
-
DSC (Differential Scanning Calorimetry): Sharp endothermic peaks indicate pure polymorphs. Broad peaks suggest solvates or amorphous mixtures.
Biological Relevance Pathway
The crystallization of these derivatives is the final step in a workflow aimed at creating bioactive inhibitors.
Caption: The role of crystallization in the drug discovery pipeline for quinazolinone-based EGFR inhibitors.
References
-
Synthesis and Crystal Structure of Quinazolinone Derivatives Source: MDPI (Crystals) URL:[Link]
-
Quinazolinone Synthetic Strategies and Medicinal Significance Source: International Journal of Pharmaceutical Sciences URL:[Link]
-
Getting crystals your crystallographer will treasure: a beginner's guide Source: PubMed Central (PMC) URL:[Link]
-
Quinazolinones, the Winning Horse in Drug Discovery Source: Molecules (via PMC) URL:[Link]
-
Some Tricks for the Single Crystal Growth of Small Molecules Source: University of Rennes / CDIFX URL:[Link]
Sources
Application Note & Protocol: Rapid Microwave-Assisted Synthesis of 1-(3-Chloro-2-methylphenyl)quinazolin-4(1H)-one
Abstract
This application note provides a detailed protocol for the efficient synthesis of 1-(3-Chloro-2-methylphenyl)quinazolin-4(1H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry. Traditional synthetic routes to quinazolinones often require prolonged reaction times and harsh conditions.[1] Microwave-assisted organic synthesis (MAOS) offers a compelling alternative, dramatically accelerating reaction rates, improving yields, and promoting greener chemical processes.[2][3][4] This guide elucidates the underlying principles of microwave-assisted synthesis and provides a step-by-step protocol for the target compound, grounded in established methodologies for quinazolinone formation.
Introduction: The Significance of Quinazolinones and the Advantage of Microwave Synthesis
Quinazolin-4(1H)-ones are a privileged class of nitrogen-containing heterocyclic compounds. Their derivatives are known to exhibit a wide array of pharmacological activities, including but not limited to, antibacterial, antifungal, anti-inflammatory, and anticancer properties. The specific substitution pattern on the quinazolinone core is crucial in determining its biological activity, making the development of efficient and versatile synthetic methods a key objective in drug discovery.
Microwave-assisted organic synthesis has emerged as a transformative technology in modern organic chemistry.[3][4] Unlike conventional heating which relies on conduction and convection, microwave irradiation directly heats the reaction mixture through dielectric heating. This rapid and uniform heating often leads to:
-
Dramatically reduced reaction times: Reactions that take hours under conventional heating can often be completed in minutes.[2][4]
-
Higher product yields: Increased reaction rates and reduced side reactions can lead to cleaner products and higher yields.[1][2]
-
Improved reaction selectivity: The ability to precisely control temperature can favor the formation of the desired product.
-
Energy efficiency and greener chemistry: Shorter reaction times and often the ability to use less solvent contribute to more sustainable synthetic practices.[3]
This protocol leverages these advantages for the synthesis of 1-(3-Chloro-2-methylphenyl)quinazolin-4(1H)-one.
Proposed Synthetic Pathway
The synthesis of 1-(3-Chloro-2-methylphenyl)quinazolin-4(1H)-one can be efficiently achieved in a two-step sequence, as illustrated below. This approach is based on well-established methods for the synthesis of N-substituted quinazolinones.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocols
3.1. Materials and Instrumentation
| Reagent/Equipment | Supplier | Grade |
| 3-Chloro-2-methylaniline | Sigma-Aldrich | Reagent Grade, ≥98% |
| Formic acid | Fisher Scientific | ACS Grade, ≥88% |
| 2-Aminobenzoic acid | Alfa Aesar | 99% |
| Dichloromethane (DCM) | VWR | HPLC Grade |
| Sodium bicarbonate | EMD Millipore | ACS Grade |
| Anhydrous sodium sulfate | Acros Organics | 99% |
| Microwave Synthesizer | CEM, Biotage, or similar | N/A |
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Formic acid is corrosive and should be handled with care. Microwave synthesizers should be operated according to the manufacturer's instructions.
3.2. Step 1: Synthesis of N-(3-Chloro-2-methylphenyl)formamide
While N-(3-chloro-2-methylphenyl)formamide is commercially available, this section provides a protocol for its synthesis from 3-chloro-2-methylaniline.
Protocol:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-chloro-2-methylaniline (10.0 g, 70.6 mmol).
-
Slowly add formic acid (15 mL) to the aniline derivative while stirring. Caution: The reaction may be exothermic.
-
Attach a reflux condenser to the flask and heat the reaction mixture to 100 °C in an oil bath for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled mixture into 100 mL of ice-cold water.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Dry the crude product in a vacuum oven at 50 °C to yield N-(3-chloro-2-methylphenyl)formamide.
3.3. Step 2: Microwave-Assisted Synthesis of 1-(3-Chloro-2-methylphenyl)quinazolin-4(1H)-one
This protocol utilizes the synthesized formamide intermediate and 2-aminobenzoic acid in a microwave-assisted cyclization reaction.
Caption: Workflow for the microwave-assisted synthesis step.
Protocol:
-
In a 10 mL microwave reaction vial equipped with a small magnetic stir bar, combine N-(3-chloro-2-methylphenyl)formamide (1.0 g, 5.9 mmol) and 2-aminobenzoic acid (0.81 g, 5.9 mmol).
-
For a solvent-free reaction, ensure the reactants are finely powdered and thoroughly mixed. Alternatively, a high-boiling polar solvent such as N,N-dimethylformamide (DMF) (3-5 mL) can be added to facilitate heat transfer.
-
Seal the vial with a septum cap.
-
Place the vial in the cavity of the microwave synthesizer.
-
Set the reaction parameters:
-
Temperature: 150 °C
-
Time: 15 minutes
-
Power: Dynamic (will adjust to maintain temperature)
-
Stirring: High
-
-
After the irradiation is complete, allow the vial to cool to a safe handling temperature (below 50 °C).
-
Open the vial in a fume hood and transfer the reaction mixture to a beaker containing 50 mL of ice-cold water.
-
The product will precipitate as a solid. Stir the suspension for 15 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration, washing with cold water (3 x 20 mL) and then a small amount of cold ethanol.
-
Dry the product in a vacuum oven at 60 °C to obtain 1-(3-Chloro-2-methylphenyl)quinazolin-4(1H)-one.
Mechanistic Insights
The formation of the quinazolinone ring under these conditions is believed to proceed through a multi-step mechanism.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(3-Chloro-2-methylphenyl)quinazolin-4(1H)-one
Welcome to the technical support guide for the synthesis of 1-(3-chloro-2-methylphenyl)quinazolin-4(1H)-one. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges of this synthesis and significantly improve your reaction yields and product purity.
Introduction: The Synthetic Challenge
Quinazolin-4(1H)-one and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The target molecule, 1-(3-chloro-2-methylphenyl)quinazolin-4(1H)-one, presents a unique synthetic challenge due to the steric hindrance and electronic effects of the substituted phenyl ring at the N1 position. The most common synthetic routes involve the cyclocondensation of an anthranilic acid derivative with a suitable nitrogen and carbon source. Low yields are often attributed to incomplete reactions, side-product formation, and difficulties in purification. This guide provides a systematic approach to overcoming these obstacles.
General Reaction Pathway
A prevalent method for synthesizing N-substituted quinazolinones is the reaction of N-(3-chloro-2-methylphenyl)anthranilic acid with formamide, often under thermal or microwave conditions. This is a variation of the classic Niementowski quinazoline synthesis.[1][2][3]
Caption: General synthesis of the target quinazolinone.
Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address the most common problems encountered during the synthesis.
Question 1: My reaction yield is consistently low (<30%). What are the primary factors I should investigate?
Answer: Low yields are the most frequently reported issue. This can stem from several factors, ranging from reagent quality to reaction conditions. Here is a systematic troubleshooting approach:
-
Incomplete Reaction: The sterically hindered nature of the 3-chloro-2-methylphenyl group can slow down the cyclization step.
-
Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC). If starting material is still present after the recommended reaction time, consider extending the duration. A moderate increase in temperature (e.g., in 10-20°C increments) can also enhance the reaction rate.[4][5] Microwave-assisted synthesis can drastically reduce reaction times from hours to minutes and often improves yields.[1][6]
-
-
Sub-optimal Reagents and Solvents: Impurities in starting materials or the presence of water can be detrimental.
-
Solution: Ensure your N-(3-chloro-2-methylphenyl)anthranilic acid is pure and completely dry. If necessary, recrystallize it. Formamide is hygroscopic; use a fresh, sealed bottle or distill it before use. While this reaction is often run neat in an excess of formamide, for difficult cyclizations, high-boiling polar aprotic solvents like DMSO or DMF can be effective.[4]
-
-
Thermal Decomposition: Classic Niementowski reactions often require high temperatures (150-200°C), which can lead to decomposition of the starting materials or the product, especially during prolonged heating.[1][5]
-
Solution: If you suspect decomposition (indicated by the formation of dark tars), try lowering the reaction temperature and compensating with a longer reaction time. Alternatively, using a catalyst can allow for milder reaction conditions.
-
-
Catalyst Inefficiency: While often performed without a catalyst, the reaction can be facilitated by an acid or Lewis acid catalyst.
Caption: Decision tree for troubleshooting low reaction yields.
Question 2: My TLC shows multiple spots, and the crude product is difficult to purify. What are the likely side products and how can I minimize them?
Answer: The formation of multiple byproducts is a common purification challenge. Identifying these impurities is the first step to mitigating their formation.
-
Unreacted Starting Material: The most common "impurity" is simply your starting N-(3-chloro-2-methylphenyl)anthranilic acid.
-
Solution: As discussed above, ensure the reaction goes to completion by extending the reaction time or increasing the temperature.
-
-
Formation of N,N'-diformyl derivative: Excess formamide and high temperatures can potentially lead to the formylation of the amide nitrogen in the product.
-
Solution: Use a moderate excess of formamide (e.g., 5-10 equivalents) rather than using it as the solvent. Careful control of the reaction temperature is also crucial.
-
-
Decarboxylation of Anthranilic Acid: At very high temperatures, the anthranilic acid derivative can decarboxylate, leading to 3-chloro-2-methylaniline, which can then react to form other impurities.
-
Solution: Avoid excessive temperatures (>200°C). The use of microwave irradiation can provide rapid, controlled heating, minimizing the time the reactants spend at high temperatures.[9]
-
Purification Strategy:
| Step | Description | Purpose |
| 1. Work-up | After cooling, the reaction mixture is typically poured into cold water or an ice bath. | To precipitate the crude product and dissolve excess formamide and other water-soluble impurities. |
| 2. Filtration | The precipitated solid is collected by vacuum filtration and washed thoroughly with water. | To isolate the crude solid and remove residual soluble impurities. |
| 3. Recrystallization | The crude solid is dissolved in a hot solvent (e.g., ethanol, methanol, or ethyl acetate) and allowed to cool slowly. | To purify the product. The target quinazolinone is often less soluble in the cold solvent than the impurities.[10][11] |
| 4. Column Chromatography | If recrystallization is insufficient, silica gel column chromatography can be used. | To separate compounds based on polarity. A solvent system like hexane/ethyl acetate is a good starting point.[7] |
Question 3: Can I use a different synthetic route to avoid the high temperatures of the Niementowski reaction?
Answer: Yes, several alternative methods exist for the synthesis of quinazolinones that may proceed under milder conditions.
-
From Isatoic Anhydride: A two-step approach starting from 2-amino-N-(3-chloro-2-methylphenyl)benzamide, which can be synthesized from isatoic anhydride and 3-chloro-2-methylaniline. The resulting benzamide can then be cyclized with an orthoester or formic acid. This route often provides cleaner products.[12]
-
Metal-Catalyzed Methods: Modern organic synthesis offers various metal-catalyzed cross-coupling reactions to construct the quinazolinone core. For example, copper-catalyzed reactions of 2-halobenzamides with amines can be effective.[8][13] These methods often require careful optimization but can provide high yields under relatively mild conditions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature and reaction time for this synthesis using conventional heating? A1: For a conventional Niementowski-type reaction with formamide, temperatures typically range from 150-180°C.[1] The optimal time can vary from 4 to 12 hours.[10] It is crucial to monitor the reaction by TLC to determine the point of maximum product formation before significant decomposition occurs.
Q2: How can I confirm the identity and purity of my final product? A2: A combination of analytical techniques should be used:
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
NMR Spectroscopy (¹H and ¹³C): This is the most definitive method for structural confirmation. You should be able to identify all expected protons and carbons and their corresponding splitting patterns and chemical shifts.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the carbonyl (C=O) stretch of the amide (typically around 1680 cm⁻¹).
Q3: Is it necessary to run the reaction under an inert atmosphere? A3: While not always strictly necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent potential oxidative side reactions, especially if the reaction is run for an extended period at high temperatures.[5] This can lead to a cleaner reaction profile and a purer final product.
Q4: What are the safety precautions I should take? A4: Standard laboratory safety procedures should be followed.
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Formamide is a teratogen; handle it with extreme care.
-
High temperatures are involved; use appropriate heating mantles or oil baths and be cautious of hot glassware.
Optimized Experimental Protocol
This protocol is a recommended starting point. Optimization may be required based on your specific laboratory conditions and reagent purity.
Materials:
-
N-(3-chloro-2-methylphenyl)anthranilic acid (1.0 eq)
-
Formamide (10 eq)
-
Ethanol (for recrystallization)
Procedure:
-
Combine N-(3-chloro-2-methylphenyl)anthranilic acid and formamide in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture in an oil bath at 160-170°C for 6-8 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the mobile phase).
-
Once the reaction is complete (disappearance of starting material), allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing 100 mL of ice-cold water while stirring. A precipitate should form.
-
Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with cold water (3 x 20 mL) to remove any residual formamide.
-
Dry the crude product in a vacuum oven.
-
Purify the crude product by recrystallization from hot ethanol to afford 1-(3-chloro-2-methylphenyl)quinazolin-4(1H)-one as a crystalline solid.
Caption: Step-by-step experimental workflow for the synthesis.
References
- Synthesis of quinazolin-4-one and its derivatives and investigation of the effects of copper catalysts. (2025). Development of science, 1.
- Hua, F., et al. (n.d.). Synthesis of quinazolin-4(1H)-ones via amination and annulation of amidines and benzamides. Organic & Biomolecular Chemistry.
- Solvent-free synthesis of quinazolin-4(3H)-ones promoted by SbCl3 under microwave condition. (n.d.). Journal of Chemical Sciences.
- Technical Support Center: Optimization of 4(3H)-Quinazolinone Synthesis. (2025). BenchChem.
-
Saad-Aldeen, R. A., & Al-Iraqi, M. A. (2019). Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds. The Eurasia Proceedings of Science, Technology, Engineering & Mathematics, 7, 93-98. [Link]
- Niementowski quinazoline synthesis. (n.d.). Grok.
- Darwish, K. M. (2017). A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. Journal of Science, University of Benghazi.
- Synthesis of quinazolin-4(1H)-one derivatives. (n.d.).
-
Synthesis of quinazolinones. (n.d.). Organic Chemistry Portal. [Link]
- Troubleshooting common side reactions in quinazoline synthesis. (2025). BenchChem.
- Method for production of quinazolin-4-on derivative. (2008).
- Musiol, R., & Sajewicz, M. (2009). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica, 1(1), 63-69.
-
Niementowski quinazoline synthesis. (n.d.). Wikipedia. [Link]
-
Al-Ostath, A., et al. (2018). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Molecules, 23(11), 2774. [Link]
- Niementowski quinoline synthesis. (n.d.). Wikipedia.
- Niementowski reaction: microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones. (2005). ARKIVOC.
- Hua, F., et al. (n.d.). Synthesis of Quinazolin-4(1H)-ones via Amination and Annulation of Amidines and Benzamides. Lanzhou University.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 3. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. devos.uz [devos.uz]
- 8. Synthesis of quinazolin-4(1H)-ones via amination and annulation of amidines and benzamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 10. dergipark.org.tr [dergipark.org.tr]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Quinazolinone synthesis [organic-chemistry.org]
Technical Support Center: Bioavailability Enhancement of 1-(3-Chloro-2-methylphenyl)quinazolin-4(1H)-one
Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Overcoming BCS Class II/IV Solubility Limits for Quinazolinone Scaffolds
Executive Summary
Welcome to the technical support hub for 1-(3-Chloro-2-methylphenyl)quinazolin-4(1H)-one . As a researcher working with this scaffold, you have likely encountered its primary adversary: crystal lattice energy .
This molecule features a planar quinazolinone core substituted at the N1-position with a lipophilic chloro-methylphenyl ring. While this substitution pattern often enhances receptor affinity (particularly in anticonvulsant or kinase inhibitor targets), it drastically reduces aqueous solubility due to strong
This guide moves beyond generic advice. We focus on disrupting the crystal lattice to generate high-energy amorphous states or nanometric particles, ensuring your in vitro potency translates to in vivo efficacy.
Module 1: Dissolution & Solubility (The Primary Hurdle)
Q: My compound precipitates immediately upon dilution in aqueous media, even from DMSO stock. How do I maintain supersaturation?
A: This is a classic "crash-out" phenomenon typical of highly lipophilic quinazolinones. The rapid change in dielectric constant from DMSO to water forces the hydrophobic molecules to aggregate instantly. To prevent this, you must suppress nucleation using a Solid Dispersion (SD) strategy.
We recommend generating an Amorphous Solid Dispersion (ASD) using the solvent evaporation method.[1] This traps the drug in a high-energy disordered state within a polymer matrix, preventing recrystallization.
Protocol: Solvent Evaporation for Amorphous Solid Dispersion
Objective: Create a 1:3 (Drug:Polymer) dispersion to enhance wettability and dissolution rate.
Materials:
-
Compound: 1-(3-Chloro-2-methylphenyl)quinazolin-4(1H)-one
-
Carrier: PVP K30 (Polyvinylpyrrolidone) or Soluplus® (for amphiphilic assistance)
-
Solvent: Dichloromethane (DCM) or Ethanol (absolute)
Step-by-Step Methodology:
-
Preparation: Dissolve 100 mg of the quinazolinone and 300 mg of PVP K30 in 10 mL of DCM/Ethanol (1:1 v/v) in a round-bottom flask. Sonicate until optically clear.
-
Evaporation: Attach to a rotary evaporator. Set the bath temperature to 40°C. Rotate at 100 RPM under reduced pressure (vacuum) until a dry film forms.
-
Critical Step: Do not overheat. Rapid solvent removal is preferred to "freeze" the molecules in the amorphous state before they can re-order.
-
-
Desiccation: Place the flask in a vacuum oven at 25°C for 24 hours to remove residual solvent (critical for toxicity and stability).
-
Pulverization: Scrape the dried film and pulverize using a mortar and pestle.[1] Sieve through a #60 mesh (250 µm) screen.
-
Storage: Store in a desiccator. Amorphous forms are hygroscopic and will recrystallize if exposed to moisture.
Data: Expected Dissolution Improvement
| Formulation Type | % Release (15 min) | % Release (60 min) | Kinetic Profile |
| Pure Crystalline Drug | < 5% | < 12% | Slow, solubility-limited |
| Physical Mixture (Drug+PVP) | 15% | 35% | Improved wettability only |
| Solid Dispersion (1:3) | > 65% | > 85% | Spring-and-parachute effect |
Visualization: Solid Dispersion Mechanism
Figure 1: Workflow for disrupting the crystal lattice of quinazolinone derivatives to create a high-solubility amorphous solid dispersion.
Module 2: Bioavailability & In Vivo Variability
Q: I am seeing high variability in PK data (rats) between subjects. The AUC is inconsistent. Why?
A: High variability in in vivo pharmacokinetics (PK) for this class of compounds usually stems from dissolution-rate limited absorption . If the drug dissolves slowly, its absorption depends heavily on the transit time in the GI tract and the fed/fasted state of the animal (bile salts help solubilize it).
To fix this, you need to eliminate the dissolution step by presenting the drug in a pre-dissolved or nanometric state. We recommend Nanosuspension via Top-Down Media Milling.
Protocol: Preparation of Nanosuspension (Media Milling)
Objective: Reduce particle size (D50) to < 300 nm to increase saturation solubility via the Ostwald-Freundlich equation.
Materials:
-
Drug: 1-(3-Chloro-2-methylphenyl)quinazolin-4(1H)-one
-
Stabilizer: Poloxamer 188 (0.5% w/v) + SDS (0.1% w/v) - Dual stabilization prevents agglomeration.
-
Milling Media: Zirconium oxide beads (0.5 mm diameter).
Step-by-Step Methodology:
-
Pre-suspension: Disperse 200 mg of drug in 20 mL of the stabilizer solution using a standard magnetic stirrer to form a coarse slurry.
-
Milling: Load the slurry into a wet media milling chamber (e.g., Dyno-Mill or a simplified lab-scale planetary mill). Add Zirconium beads at a 1:1 volume ratio to the suspension.
-
High-Energy Shear: Mill at 2000 RPM for 60 minutes.
-
Cooling: Ensure the chamber is jacketed/cooled to 4°C. Heat generation can degrade the drug or cause "Ostwald Ripening" (growth of large particles at the expense of small ones).
-
-
Separation: Filter the suspension through a coarse mesh to remove the beads.
-
Characterization: Measure Particle Size (DLS) and Polydispersity Index (PDI).[1] Target PDI < 0.25.
Why this works:
According to the Noyes-Whitney equation , dissolution rate (
Module 3: Analytical Troubleshooting
Q: My HPLC peaks are tailing significantly, making quantification difficult.
A: Quinazolinones contain basic nitrogen atoms (N1 and N3 positions). Standard C18 columns often have residual silanol groups (
Solution:
-
Mobile Phase Modifier: Add 0.1% Triethylamine (TEA) to your mobile phase. TEA competes for the silanol sites, blocking them from interacting with your drug.
-
pH Adjustment: Adjust the aqueous mobile phase pH to 7.5 - 8.0 (if your column is alkali-stable, like an XBridge C18). At this pH, the quinazolinone is unionized (neutral), reducing interaction with the stationary phase.
-
Column Choice: Switch to a "End-capped" column (e.g., C18 with trimethylsilyl capping) which minimizes exposed silanols.
Decision Matrix: Selecting the Right Formulation
Use this logic flow to determine which method suits your current development stage.
Figure 2: Strategic decision matrix for formulation selection based on physicochemical properties and dosing requirements.
References
-
BenchChem Technical Support. (2025).[1] Enhancing the Bioavailability of Quinazoline Derivatives. Retrieved from 1[1]
-
Kumar, S., et al. (2013). Advances in Solubility Enhancement Techniques.[2] International Journal of Pharmaceutical Sciences Review and Research. Retrieved from 3
-
Patel, V., et al. (2019). Nanosuspension: An approach to enhance solubility of drugs.[1][2][4][5][6] Journal of Drug Delivery and Therapeutics. Retrieved from 4
-
PubChem. (2026).[7] 3-chloro-2-(4-methylphenyl)-1H-quinolin-4-one Compound Summary. (Structural analog reference). Retrieved from 7
-
Ayush, et al. (2020). Solid Dispersion and Its Manufacturing Techniques to Improve Bioavailability of Poorly Water-Soluble Anticancer Drugs.[8] IJPPR.[8] Retrieved from 8
Sources
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- 3. globalresearchonline.net [globalresearchonline.net]
- 4. jddtonline.info [jddtonline.info]
- 5. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wjbphs.com [wjbphs.com]
- 7. 3-chloro-2-(4-methylphenyl)-1H-quinolin-4-one | C16H12ClNO | CID 177855826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
Validation & Comparative
A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation of Quinazolin-4(1H)-ones
For researchers, medicinal chemists, and drug development professionals, the quinazolin-4(1H)-one scaffold is a cornerstone of modern pharmacology. Its prevalence in numerous approved drugs and clinical candidates necessitates robust analytical methods for structural confirmation, metabolite identification, and impurity profiling. Among the arsenal of analytical techniques, electrospray ionization tandem mass spectrometry (ESI-MS/MS) stands out for its unparalleled sensitivity and structural diagnostic capabilities.
This guide provides an in-depth exploration of the gas-phase fragmentation behavior of quinazolin-4(1H)-ones. Moving beyond a simple catalog of fragments, we will delve into the mechanistic rationale behind the observed fragmentation patterns, compare the utility of MS with other structural elucidation techniques, and provide a field-tested experimental protocol to ensure high-quality, reproducible data.
The Quinazolinone Core: A Tale of Two Rings and Their Fragmentation
The quinazolin-4(1H)-one structure, a fusion of a pyrimidine and a benzene ring, presents a fascinating case for mass spectrometric analysis. The stability of this aromatic system, combined with the reactivity of the lactam functionality and the influence of various substituents, gives rise to a rich and informative fragmentation pattern. Under positive-mode ESI, these compounds readily form protonated molecules, [M+H]+, which serve as the precursor ions for collision-induced dissociation (CID) experiments.
The fragmentation pathways are predominantly dictated by the location and nature of substituents on the quinazolinone core and any appended phenyl rings, as commonly seen in tyrosine kinase inhibitors like Gefitinib and Erlotinib.
Case Study: Fragmentation of Gefitinib - A Substituted Quinazolinone
Gefitinib, an epidermal growth factor receptor (EGFR) inhibitor, serves as an excellent model for understanding the fragmentation of complex quinazolin-4(1H)-ones. Its structure features a dimethoxyquinazoline core, a chloro-fluoro-aniline moiety, and a morpholino-propoxy side chain.
The ESI-MS/MS spectrum of protonated Gefitinib (m/z 447) is characterized by several key fragmentation pathways. The most prominent fragmentation event is often the cleavage of the C-O bond of the propoxy side chain.[1] This initial cleavage leads to a cascade of subsequent fragmentations, providing a detailed structural fingerprint of the molecule.
A detailed study of Gefitinib's metabolites identified that the primary fragment ions are typically generated through the fracture of the C1–O bond of the propoxy group on the C6 position of the quinazoline ring.[1] This highlights the lability of this ether linkage under CID conditions.
Below is a table summarizing the major product ions observed in the MS/MS spectrum of Gefitinib.
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragment Identity |
| 447.16 | 361.10 | 86.06 | Loss of the morpholino group |
| 447.16 | 333.07 | 114.09 | Cleavage of the morpholino-propoxy chain |
| 447.16 | 128.04 | 319.12 | Quinazoline core fragment |
Data compiled from publicly available fragmentation spectra of Gefitinib.[2][3]
The fragmentation can be visualized through the following mechanistic pathway:
Caption: Proposed fragmentation pathway for Gefitinib.
The Retro-Diels-Alder (RDA) Fragmentation: A Signature of the Heterocyclic Core
For certain heterocyclic systems, the Retro-Diels-Alder (RDA) reaction is a characteristic and diagnostically significant fragmentation pathway.[4][5][6][7] This pericyclic reaction involves the cleavage of two bonds within a six-membered ring, resulting in the formation of two new stable, unsaturated molecules. In the context of quinazolin-4(1H)-ones, the pyrimidine ring can undergo an RDA-type fragmentation.
The propensity for this fragmentation pathway is highly dependent on the substitution pattern and the overall electronic nature of the molecule. While not always the most dominant pathway, its presence can provide valuable confirmatory evidence for the quinazolinone core. The mechanism involves a concerted cleavage of the N1-C2 and C4-C4a bonds, or the N3-C4 and C8a-N1 bonds.
Caption: Generalized Retro-Diels-Alder (RDA) fragmentation.
A Comparative Perspective: MS vs. Other Analytical Techniques
While mass spectrometry is a powerful tool, a comprehensive structural elucidation strategy often involves its use in conjunction with other analytical techniques. Each method offers unique advantages and inherent limitations.
| Technique | Advantages | Limitations |
| Mass Spectrometry (MS) | High sensitivity (femtomole to attomole range). Provides accurate molecular weight and elemental composition (HRMS). MS/MS reveals detailed structural information and connectivity.[8] | Isomeric and isobaric compounds can be difficult to distinguish without chromatographic separation or high-resolution MS. Fragmentation can sometimes be complex and difficult to interpret without reference standards. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides unambiguous determination of molecular structure, including stereochemistry and regiochemistry. Non-destructive technique. | Relatively low sensitivity (micromole to nanomole range). Requires larger sample quantities and longer acquisition times. Complex spectra can be challenging to interpret for large molecules. |
| X-ray Crystallography | Provides the absolute three-dimensional structure of a molecule in the solid state. | Requires a single, high-quality crystal, which can be difficult to obtain. The solid-state conformation may not be representative of the solution-phase or biologically active conformation. |
| Infrared (IR) Spectroscopy | Provides information about the functional groups present in a molecule.[9] Quick and easy to perform. | Provides limited information about the overall molecular structure. Not suitable for complex mixture analysis. |
Expert Insight: The synergy between MS and NMR is particularly powerful. High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular formula, which significantly constrains the possible structures for NMR interpretation. Conversely, when MS/MS data is ambiguous, NMR can provide the definitive connectivity to solve the structure.
Experimental Protocol: Acquiring High-Quality MS/MS Data for Quinazolin-4(1H)-ones
This protocol outlines a robust workflow for the analysis of quinazolin-4(1H)-one derivatives using a standard Ultra-High-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS) system.[10]
1. Sample Preparation (Self-Validating System):
-
Initial Solvent Screen: Dissolve the compound (approx. 1 mg/mL) in a small set of common LC-MS solvents (e.g., methanol, acetonitrile, DMSO) to determine solubility.
-
Working Solution: Prepare a 1 µg/mL working solution in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The use of 0.1% formic acid is crucial for promoting protonation in positive-ion mode ESI.
-
Quality Control (QC) Standard: Prepare a working solution of a known quinazolinone derivative (e.g., Gefitinib) at the same concentration. This will serve as a system suitability test and a reference for fragmentation behavior.
2. UHPLC-MS/MS System Configuration:
-
UHPLC System:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.[10]
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: A generic gradient of 5% to 95% B over 5-10 minutes is typically sufficient to elute most quinazolinone derivatives.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40 °C
-
-
Mass Spectrometer (Q-TOF):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 - 4.5 kV
-
Source Temperature: 120 - 150 °C
-
Desolvation Temperature: 350 - 500 °C
-
Gas Flows: Optimize nebulizer and drying gas flows for stable ion signal.
-
Acquisition Mode:
-
MS Scan: Acquire full scan data from m/z 100-1000 to identify the protonated molecule [M+H]+.
-
Auto MS/MS (or IDA/DDA): Set up an information-dependent acquisition (IDA) or data-dependent acquisition (DDA) experiment to automatically trigger MS/MS scans on the most intense ions from the full scan.
-
Collision Energy: Use a collision energy ramp (e.g., 10-40 eV) to ensure a wide range of fragments are generated. For targeted analysis, specific collision energies can be optimized for key fragment ions.
-
-
3. Data Analysis and Interpretation Workflow:
Caption: Workflow for structural elucidation using UHPLC-MS/MS.
Trustworthiness through Self-Validation: Running a known QC standard before and after the unknown sample is critical. The retention time, mass accuracy, and fragmentation pattern of the standard must meet pre-defined criteria (e.g., <0.1 min shift, <5 ppm mass error, presence of key fragments) to validate the system's performance and ensure confidence in the data obtained for the unknown compound.
Conclusion
The mass spectrometric fragmentation of quinazolin-4(1H)-ones is a complex yet predictable process governed by the fundamental principles of gas-phase ion chemistry. By understanding the key fragmentation pathways, such as side-chain cleavages and Retro-Diels-Alder reactions, researchers can leverage ESI-MS/MS as a rapid and highly sensitive tool for structural elucidation. When integrated into a multi-technique analytical workflow and guided by robust, self-validating experimental protocols, mass spectrometry provides invaluable insights that accelerate the pace of research and drug development in this vital area of medicinal chemistry.
References
-
Title: Comprehensive identification, fragmentation pattern, and metabolic pathways of gefitinib metabolites via UHPLC-Q-TOF-MS/MS: in vivo study of rat plasma, urine, bile, and faeces. Source: Xenobiotica, Taylor & Francis Online URL: [Link]
-
Title: Tentative identification of gefitinib metabolites in non-small-cell lung cancer patient plasma using ultra-performance liquid chromatography coupled with triple quadrupole time-of-flight mass spectrometry. Source: PMC, National Center for Biotechnology Information URL: [Link]
-
Title: Mass spectrometry: Retro Diel's-Alder fragmentation (RDA). Source: YouTube URL: [Link]
-
Title: Mass spectra of erlotinib (A) and erlotinib-d 6 (B) and their fragmentation pathways. Source: ResearchGate URL: [Link]
-
Title: Rational application of gefitinib in NSCLC patients with sensitive EGFR mutations based on pharmacokinetics and metabolomics. Source: PMC, National Center for Biotechnology Information URL: [Link]
-
Title: (A) Chemical structure of gefitinib and assigned atomic numbers. (B) Full-scan mass spectrum of gefitinib. (C) MS/MS spectrum at m/z 447.1600 and fragment pattern assignment of gefitinib. Source: ResearchGate URL: [Link]
-
Title: Rapid determination of gefitinib and its main metabolite, O-desmethyl gefitinib in human plasma using liquid chromatography-tandem mass spectrometry. Source: ResearchGate URL: [Link]
-
Title: Full mass and fragmentation spectra of (A) erlotinib and (B) gefitinib... Source: ResearchGate URL: [Link]
-
Title: The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results. Source: MDPI URL: [Link]
-
Title: Mass spectrometry: Retro diels alder fragmentation. Source: YouTube URL: [Link]
-
Title: MALDI mass spectrometry imaging of erlotinib administered in combination with bevacizumab in xenograft mice bearing B901L, EGFR-mutated NSCLC cells. Source: PMC, National Center for Biotechnology Information URL: [Link]
-
Title: SYNTHESIS AND ESI-MS/MS FRAGMENTATION STUDY OF TWO NEW ISOMERIC2-OXO-OXAZOLIDINYL QUINOXALINE DERIVATIVES. Source: Moroccan Journal of Heterocyclic Chemistry URL: [Link]
-
Title: Stereospecificity of retro-Diels-Alder fragmentation under electron impact. Source: ACS Publications URL: [Link]
-
Title: Retro‐Diels‐Alder reaction in mass spectrometry. Source: ResearchGate URL: [Link]
-
Title: Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Source: PMC, National Center for Biotechnology Information URL: [Link]
-
Title: SYNTHESIS AND ESI-MS/MS FRAGMENTATION STUDY OF TWO NEW ISOMERIC2-OXO-OXAZOLIDINYL QUINOXALINE DERIVATIVES. Source: Moroccan Journal of Heterocyclic Chemistry URL: [Link]
-
Title: How to Achieve Therapeutic Response in Erlotinib-Resistant Head and Neck Squamous Cell Carcinoma? New Insights from Stable Isotope Labeling with Amino Acids in Cell Culture-Based Quantitative Tyrosine Phosphoproteomics. Source: PMC, National Center for Biotechnology Information URL: [Link]
-
Title: Mass Spectrometry - Fragmentation Patterns. Source: Chemistry LibreTexts URL: [Link]
-
Title: 4(1H)-Quinazolinone, 2-methyl-. Source: NIST WebBook URL: [Link]
-
Title: Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Source: RSC Publishing URL: [Link]
-
Title: MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Source: eGyanKosh URL: [Link]
-
Title: Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives. Source: Wiley Online Library URL: [Link]
-
Title: FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Source: Chemguide URL: [Link]
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- 10. Tentative identification of gefitinib metabolites in non-small-cell lung cancer patient plasma using ultra-performance liquid chromatography coupled with triple quadrupole time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Infrared (IR) spectroscopy peaks for 1-(3-Chloro-2-methylphenyl)quinazolin-4(1H)-one
Topic: Comparative Infrared (IR) Spectroscopy Guide: 1-(3-Chloro-2-methylphenyl)quinazolin-4(1H)-one vs. Structural Analogues Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.[1]
Executive Summary & Strategic Context
In the development of quinazolinone-based therapeutics (e.g., sedatives, kinase inhibitors), a critical synthetic challenge is distinguishing between the N1-substituted and N3-substituted isomers. While the N3-isomer (e.g., Methaqualone, Mecloqualone) is the thermodynamic product of anthranilic acid condensation, the N1-isomer —specifically 1-(3-Chloro-2-methylphenyl)quinazolin-4(1H)-one —often arises via the Dimroth rearrangement or specific N-arylation protocols.[1]
This guide provides a definitive spectroscopic framework to distinguish the target N1-isomer from its N3-analogue.[1] By leveraging the electronic differences between the vinylogous amide system of the N1-isomer and the cross-conjugated amide of the N3-isomer, researchers can rapidly validate structural integrity without immediate recourse to X-ray crystallography.
Theoretical Framework: The Isomer Divergence
The primary differentiator in the IR spectrum is the electronic environment of the carbonyl (C=O) and the amidine system (N-C=N).
-
Target Molecule (N1-Isomer): 1-(3-Chloro-2-methylphenyl)quinazolin-4(1H)-one.[1]
-
Primary Alternative (N3-Isomer): 3-(3-Chloro-2-methylphenyl)quinazolin-4(3H)-one.[1]
-
Electronic State:[1] The Carbonyl is part of a cyclic amide (lactam). The N3-aryl group is often twisted out of plane due to steric hindrance (especially with the 2-methyl group on the phenyl ring), reducing conjugation and maintaining a higher C=O frequency.
-
Comparative Spectral Data
The following table contrasts the characteristic peaks of the target molecule against its N3-isomer analogue.
| Functional Group | Vibration Mode | Target: N1-Isomer (Predicted Range) | Analogue: N3-Isomer (Empirical Ref) | Diagnostic Note |
| Carbonyl (C=O) | Stretching | 1650 – 1665 cm⁻¹ | 1680 – 1695 cm⁻¹ | Primary Differentiator. N1-substitution increases conjugation, shifting C=O to lower wavenumbers (Red Shift).[1] |
| Imine (C=N) | Stretching | 1600 – 1615 cm⁻¹ | 1590 – 1605 cm⁻¹ | The C2=N3 bond in the N1-isomer is distinct from the C2=N1 bond in the N3-isomer. |
| Aryl Chloride (C-Cl) | Stretching | 1050 – 1080 cm⁻¹ | 1055 – 1085 cm⁻¹ | Characteristic of the 3-chloro substituent; largely unaffected by isomerism.[1] |
| Methyl (C-H) | Stretching (sp³) | 2920 – 2960 cm⁻¹ | 2925 – 2965 cm⁻¹ | Distinct aliphatic peaks from the tolyl methyl group. |
| Aryl (C-H) | Bending (OOP) | 740 – 780 cm⁻¹ | 750 – 790 cm⁻¹ | Indicative of 1,2,3-trisubstituted benzene (the 3-chloro-2-methylphenyl moiety).[1] |
Critical Insight: If your spectrum shows a split carbonyl peak or a broad shoulder around 1670 cm⁻¹, you likely have a mixture of N1 and N3 isomers, suggesting incomplete rearrangement or cyclization.
Experimental Protocol: High-Resolution Characterization
To ensure data fidelity, especially when distinguishing isomers with <20 cm⁻¹ shifts, the following protocol is mandatory.
Method A: ATR-FTIR (High Throughput)
-
Applicability: Routine screening of reaction crude.
-
Crystal Type: Diamond or ZnSe.
-
Parameter: 4 cm⁻¹ resolution, 32 scans.
-
Note: ATR often shifts peaks slightly lower (2-5 cm⁻¹) compared to transmission methods due to refractive index dispersion.[1]
Method B: KBr Pellet (Publication Standard)
-
Applicability: Final characterization and resolution of fine splitting.
-
Protocol:
-
Mix 1–2 mg of dry sample with 200 mg spectroscopic grade KBr.
-
Grind in an agate mortar until no crystallites are visible (prevents Christiansen effect).
-
Press at 8–10 tons for 2 minutes under vacuum to remove trapped moisture.
-
Acquire spectrum (4000–400 cm⁻¹, 64 scans, 2 cm⁻¹ resolution).
-
Decision Logic & Workflow (Visualization)
The following diagram outlines the logical pathway for identifying the 1-(3-Chloro-2-methylphenyl)quinazolin-4(1H)-one isomer from a crude reaction mixture.
Caption: Logical workflow for distinguishing N1 vs. N3 quinazolinone isomers via Carbonyl shift analysis.
References
-
NIST Mass Spectrometry Data Center. (2023). IR Spectrum of Quinazolinone, 4(3H)-, 3-(3-chloro-o-tolyl)-2-methyl- (N3-Analogue).[1] National Institute of Standards and Technology. Link[1]
-
El-Azab, A. S., et al. (2022). Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents.[1][3] MDPI Molecules. Link
- Wong, F. F., et al. (2005). A Review of the Dimroth Rearrangement in Heterocyclic Synthesis. (Contextual grounding for N1 vs N3 rearrangement mechanisms).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.[3] 7th Ed. John Wiley & Sons. (Authoritative source for C=O shift rules in vinylogous amides).
Sources
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 1-(3-Chloro-2-methylphenyl)quinazolin-4(1H)-one
The Imperative for Proper Disposal: Understanding the Risks
Quinazolin-4(1H)-one and its derivatives are biologically active molecules, and as such, should be treated as potentially hazardous.[2][3][9] The GHS classification for the parent compound, 4(1H)-Quinazolinone, indicates it is harmful if swallowed and can cause skin and eye irritation.[3][10] The introduction of a chlorinated phenyl group, as in our topic compound, may further influence its toxicological profile. Therefore, improper disposal, such as discharge into the sewer system or mixing with general waste, is strictly prohibited and can lead to environmental contamination and potential health hazards.[5][7]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 1-(3-Chloro-2-methylphenyl)quinazolin-4(1H)-one for disposal, it is imperative to be outfitted with the appropriate personal protective equipment. This is not merely a procedural formality but a critical step in mitigating any potential exposure.
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[10]
-
Hand Protection: Use chemically resistant gloves, such as nitrile or butyl rubber. Always inspect gloves for any signs of degradation or puncture before use and wash hands thoroughly after handling.[11]
-
Protective Clothing: A lab coat is mandatory. For larger quantities or when there is a risk of splashing, consider an impervious apron.
-
Respiratory Protection: If handling the compound as a powder and there is a risk of generating dust, a NIOSH-approved respirator with a particulate filter is recommended.[10][11] All handling of the solid material should ideally be performed in a chemical fume hood.
Step-by-Step Disposal Protocol
This protocol outlines the systematic procedure for the safe disposal of 1-(3-Chloro-2-methylphenyl)quinazolin-4(1H)-one from the laboratory bench to its final collection.
Step 1: Waste Segregation
Proper segregation of chemical waste is fundamental to safe disposal.[4][5][8] Do not mix 1-(3-Chloro-2-methylphenyl)quinazolin-4(1H)-one with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EH&S) office.
-
Solid Waste:
-
Liquid Waste:
-
If the compound is in solution, collect it in a designated liquid hazardous waste container.
-
Segregate halogenated and non-halogenated solvent waste streams.[6] Since 1-(3-Chloro-2-methylphenyl)quinazolin-4(1H)-one contains chlorine, solutions of this compound should be disposed of in the halogenated organic waste stream.
-
-
Sharps Waste:
Step 2: Container Selection and Labeling
The choice of waste container is crucial to prevent leaks and reactions.
-
Container Type: Use containers that are in good condition and compatible with the chemical waste.[4][7] For 1-(3-Chloro-2-methylphenyl)quinazolin-4(1H)-one, a high-density polyethylene (HDPE) or glass container is suitable. The original container can be used if it is in good condition.[6][7]
-
Labeling: All hazardous waste containers must be clearly and legibly labeled.[4][6] The label should include:
Step 3: Waste Accumulation and Storage
Waste should be accumulated at or near the point of generation, in an area under the control of laboratory personnel.[4][5]
-
Container Closure: Keep waste containers securely closed at all times, except when adding waste.[4][7] Do not leave funnels in the container.[4]
-
Secondary Containment: Store hazardous waste containers in secondary containment trays to contain any potential leaks or spills.[7]
-
Storage Location: Store waste in a well-ventilated area, away from sources of ignition and incompatible materials.[5]
Step 4: Arranging for Disposal
Familiarize yourself with your institution's specific procedures for chemical waste pickup.
-
Scheduling Pickup: Once the waste container is about 90% full, or in accordance with your institution's guidelines, arrange for a waste pickup with your EH&S department.[4][6]
-
Documentation: Complete any necessary waste pickup forms accurately and completely.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 1-(3-Chloro-2-methylphenyl)quinazolin-4(1H)-one.
Sources
- 1. 1-(3-Chloro-2-methylphenyl)quinazolin-4(1H)-one - CAS:64844-00-4 - 北京欣恒研科技有限公司 [konoscience.com]
- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4(1H)-Quinazolinone | C8H6N2O | CID 135408753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. research.columbia.edu [research.columbia.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. vumc.org [vumc.org]
- 8. unsw.edu.au [unsw.edu.au]
- 9. mdpi.com [mdpi.com]
- 10. echemi.com [echemi.com]
- 11. files.dep.state.pa.us [files.dep.state.pa.us]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
